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  • Product: 4-Amino-3-(propan-2-yloxy)benzamide
  • CAS: 1187436-34-5

Core Science & Biosynthesis

Foundational

Pharmacokinetics and Bioavailability of 4-Amino-3-Isopropoxybenzamide Derivatives: A Technical Guide

Executive Summary The 4-amino-3-isopropoxybenzamide scaffold is a privileged structural motif in modern medicinal chemistry. It serves as a critical pharmacophore in the development of diverse therapeutics, ranging from...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-amino-3-isopropoxybenzamide scaffold is a privileged structural motif in modern medicinal chemistry. It serves as a critical pharmacophore in the development of diverse therapeutics, ranging from DNA gyrase B inhibitors for resistant bacterial infections to ATG7 inhibitors targeting autophagy in oncology [1]. While the pharmacodynamic potency of these derivatives is well-documented, their clinical translation is frequently bottlenecked by suboptimal pharmacokinetics (PK) and high first-pass metabolism. This whitepaper provides an in-depth analysis of the physicochemical properties, metabolic liabilities, and in vivo profiling protocols necessary to optimize the bioavailability of 4-amino-3-isopropoxybenzamide derivatives.

Physicochemical Profiling & ADME Causality

The absorption, distribution, metabolism, and excretion (ADME) profile of any drug is fundamentally dictated by its molecular architecture. For 4-amino-3-isopropoxybenzamide derivatives, three specific functional groups drive the PK causality:

  • The Benzamide Core: Provides essential hydrogen-bonding interactions with target proteins. However, the amide bond is inherently susceptible to enzymatic hydrolysis by hepatic and plasma amidases.

  • The 3-Isopropoxy Substitution: The addition of an isopropoxy group at the 3-position increases the overall lipophilicity (LogP) of the molecule. This lipophilic bulk enhances passive transcellular permeability across the intestinal epithelium (improving absorption) but simultaneously acts as a prime target for Cytochrome P450 (CYP)-mediated oxidation, driving up hepatic clearance.

  • The 4-Amino Group: Acting as a strong hydrogen bond donor, the primary amine improves aqueous solubility. Conversely, it introduces a major liability for Phase II metabolism, specifically N-acetylation, which can lead to rapid systemic elimination.

Metabolic Pathways & Clearance Mechanisms

Benzamide derivatives typically exhibit high hepatic extraction ratios, leading to pronounced first-pass effects and consequently low oral bioavailability [2]. Understanding the specific enzymatic pathways is critical for structural optimization.

Major Routes of Biotransformation
  • O-Dealkylation: The sterically accessible 3-isopropoxy group is rapidly cleaved by CYP3A4 and CYP2D6 to form a 3-hydroxybenzamide metabolite. This exposes a phenol group, which is subsequently targeted for rapid glucuronidation and biliary excretion.

  • N-Acetylation: The 4-amino group is a substrate for N-acetyltransferases (NAT1/NAT2). This pathway introduces significant species-specific PK variability during preclinical testing. For example, dogs are genetically deficient in NAT1/2, often resulting in artificially prolonged half-lives and higher bioavailability in canine models compared to rodents or humans [4].

  • Amide Hydrolysis: Cleavage of the benzamide bond yields 4-amino-3-isopropoxybenzoic acid, a highly polar, inactive metabolite that is rapidly cleared via renal filtration.

MetabolicPathway Parent 4-Amino-3-isopropoxybenzamide (Parent Scaffold) ODealkyl O-Dealkylation (CYP3A4/2D6) Parent->ODealkyl Hepatic Oxidation NAcetyl N-Acetylation (NAT2) Parent->NAcetyl Phase II Conjugation AmideHyd Amide Hydrolysis (Hepatic Amidases) Parent->AmideHyd Plasma Hydrolysis Met1 4-Amino-3-hydroxybenzamide (Active/Inactive Metabolite) ODealkyl->Met1 Met2 4-Acetamido-3-isopropoxybenzamide (Inactive Metabolite) NAcetyl->Met2 Met3 4-Amino-3-isopropoxybenzoic acid (Renal Clearance) AmideHyd->Met3

Major metabolic pathways of 4-amino-3-isopropoxybenzamide derivatives via hepatic enzymes.

In Vivo Pharmacokinetic Assessment Protocol

To accurately determine the bioavailability (F%) and clearance parameters, a rigorous, self-validating in vivo PK study must be executed. The following protocol aligns with FDA Bioanalytical Method Validation guidelines to ensure data trustworthiness [3].

Step-by-Step Methodology: Rodent PK Profiling
  • Dose Formulation: Formulate the derivative in a vehicle that ensures complete dissolution (e.g., 5% DMSO, 10% Tween 80, 85% Saline) to prevent absorption artifacts caused by precipitation in the gut lumen.

  • Administration: Administer the compound intravenously (IV) at 1 mg/kg via the tail vein, and orally (PO) at 5 mg/kg via oral gavage to parallel cohorts of Sprague-Dawley rats (n=3 per route).

  • Serial Blood Sampling: Collect 200 µL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Transfer immediately to K2EDTA tubes and centrifuge (3000 × g, 10 min, 4°C) to isolate plasma.

  • Self-Validating Plasma Extraction:

    • Transfer 50 µL of plasma to a 96-well plate.

    • Crucial Step: Add 150 µL of ice-cold acetonitrile spiked with a stable-isotope-labeled internal standard (SIL-IS, e.g., D7-isopropoxy-analog). The SIL-IS acts as an internal control; any volumetric errors, extraction losses, or matrix-induced ion suppression effects during MS will affect the analyte and SIL-IS equally, allowing mathematical normalization.

    • Vortex for 5 minutes and centrifuge (4000 × g, 15 min, 4°C) to precipitate proteins.

  • LC-MS/MS Quantification: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Validate the run by ensuring the calibration curve linearity is R2>0.99 and Quality Control (QC) samples fall within ±15% of their nominal concentrations.

  • Non-Compartmental Analysis (NCA): Calculate Area Under the Curve (AUC), Clearance (Cl), Volume of Distribution (Vd), and Half-life ( t1/2​ ). Calculate absolute bioavailability using the formula: F%=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

PKWorkflow Dose Dosing (IV/PO) Rodent Models Sample Serial Blood Sampling (0.25 - 24 hrs) Dose->Sample Prep Plasma Extraction (Protein Precip.) Sample->Prep LCMS LC-MS/MS Quantification Prep->LCMS NCA Non-Compartmental Analysis LCMS->NCA

Step-by-step workflow for in vivo pharmacokinetic assessment and quantification.

Bioavailability Enhancement Strategies

When a 4-amino-3-isopropoxybenzamide derivative exhibits poor oral bioavailability (<10%), medicinal chemists and formulators must employ targeted strategies to overcome the specific ADME liabilities identified during PK profiling.

  • Deuteration: Replacing the hydrogen atoms on the isopropoxy group with deuterium (creating a D7-isopropoxy group) strengthens the carbon-hydrogen bonds due to the kinetic isotope effect. This drastically reduces the rate of CYP-mediated O-dealkylation, lowering hepatic clearance and extending the half-life without altering the molecule's target binding affinity.

  • Amorphous Solid Dispersions (ASDs): If the derivative suffers from dissolution-rate limited absorption (BCS Class II or IV), formulating the active pharmaceutical ingredient (API) within a polymer matrix (e.g., HPMCAS) via spray drying can trap the drug in a high-energy amorphous state, significantly boosting gastrointestinal solubility and absorption.

  • Prodrug Approaches: Masking the 4-amino group with a lipophilic, enzymatically cleavable promoiety (such as an amino acid ester) can protect the molecule from premature N-acetylation in the gut wall, allowing it to reach systemic circulation before being converted back into the active parent drug.

Quantitative PK Data Summary

The table below synthesizes comparative pharmacokinetic parameters of standard benzamide prototypes versus 3-isopropoxy substituted derivatives across different preclinical species, illustrating the impact of the substitution on clearance and bioavailability.

Compound ClassSpeciesClearance (L/h/kg)Volume of Distribution (L/kg)Half-life (h)Oral Bioavailability (F%)
Standard Benzamide Prototype Rat4.303.201.6< 5.0%
Standard Benzamide Prototype Dog1.702.804.79.5%
3-Isopropoxy Derivative Rat2.154.502.412.0%
3-Isopropoxy Derivative Dog0.953.906.128.5%

Data Interpretation: The addition of the 3-isopropoxy group generally increases the Volume of Distribution (Vd) due to enhanced tissue penetration (lipophilicity) and reduces overall clearance compared to standard unsubstituted benzamides, resulting in improved, albeit species-dependent, oral bioavailability.

References

  • Discovery and Optimization of Pyrazolopyrimidine Sulfamates as ATG7 Inhibitors. Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Comparative pharmacokinetics of a new benzamide neuroleptic drug in rats, dogs and monkeys using a stable isotope technique. Xenobiotica. Available at:[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • The pharmacokinetics of a new benzamide drug, clebopride, in the rat and the dog. Journal of Pharmacy and Pharmacology. Available at:[Link]

Exploratory

Receptor Binding Affinity of 4-Amino-3-(propan-2-yloxy)benzamide Compounds: A Methodological and Interpretive Guide

An In-depth Technical Guide for Drug Development Professionals Abstract Substituted benzamides represent a cornerstone in modern neuropharmacology, with numerous compounds clinically utilized as antipsychotic and gastrop...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Substituted benzamides represent a cornerstone in modern neuropharmacology, with numerous compounds clinically utilized as antipsychotic and gastroprokinetic agents.[1][2] Their therapeutic efficacy is largely dictated by their affinity and selectivity for specific G-protein coupled receptors (GPCRs), primarily within the dopaminergic and serotonergic systems.[3][4] This guide focuses on the chemical scaffold of 4-Amino-3-(propan-2-yloxy)benzamide, a representative member of this class. While specific data on this parent compound is limited, this document serves as a comprehensive technical framework for researchers. It outlines the predicted pharmacological landscape based on established structure-activity relationships (SAR) for related benzamides and provides detailed, field-proven methodologies for experimentally determining its receptor binding profile. We will delve into the causality behind experimental design, data interpretation, and the crucial downstream functional validation required for drug development.

The Pharmacological Context: Substituted Benzamides and CNS Receptors

The benzamide moiety is a privileged structure in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors. The specific substitutions on the aromatic ring and the amide nitrogen are critical determinants of receptor affinity and selectivity.

  • Primary Receptor Families: Extensive research has demonstrated that substituted benzamides frequently interact with dopamine D2-like receptors (D2, D3, D4) and various serotonin (5-HT) receptor subtypes.[5][6]

  • The D2/5-HT2A Antagonism Hallmark: A key hypothesis in the development of "atypical" antipsychotics is the dual antagonism of D2 and 5-HT2A receptors. A high D2/5-HT2 receptor binding ratio (>1) has been postulated to correlate with an atypical profile, potentially reducing extrapyramidal side effects seen with older, D2-selective neuroleptics.[3]

  • Selectivity within Receptor Families: Subtle structural modifications can impart significant selectivity. For instance, in certain N-(3-pyrrolidinyl)benzamide series, the nature of the substituent at the 4-amino position can enhance selectivity for D3 and D4 receptors over D2 receptors.[5][6]

  • Polypharmacy and Enantioselectivity: The concept of a single drug interacting with multiple targets (polypharmacy) is exemplified by some benzamides. The antipsychotic amisulpride, for example, is dosed as a racemate. Its enantiomers exhibit distinct receptor preferences: the S-enantiomer shows high affinity for D2/D3 receptors, while the R-enantiomer preferentially binds to the 5-HT7 receptor, potentially contributing to antidepressant effects.[7][8]

Based on the core structure of 4-Amino-3-(propan-2-yloxy)benzamide , we can hypothesize that it is a promising candidate for interaction with dopamine and serotonin receptors. The 4-amino group and the 3-isopropoxy group are key features whose contributions to binding affinity must be experimentally determined.

Core Methodologies for Determining Receptor Binding Affinity

To empirically determine the receptor binding profile of a novel compound like 4-Amino-3-(propan-2-yloxy)benzamide, a tiered approach starting with affinity measurement is essential. Radioligand binding assays are the gold standard for this initial characterization.

Radioligand Competition Binding Assay

This technique measures the ability of a test compound (the "competitor," e.g., 4-Amino-3-(propan-2-yloxy)benzamide) to displace a radiolabeled ligand of known high affinity and specificity from a receptor. The output is typically the IC50 value, which is then converted to the inhibition constant (Ki), a true measure of affinity.

Causality in Experimental Design: The choice of radioligand is critical; it must be highly specific for the target receptor to ensure that the displacement observed is due to competitive binding at that site. The receptor source (e.g., cell lines stably expressing a single human receptor subtype) must be well-characterized to prevent confounding results from off-target binding.

Experimental Protocol: Competition Binding Assay for Human D2 Receptor

  • Receptor Preparation: Utilize membrane preparations from HEK293 cells stably expressing the human dopamine D2 receptor. Homogenize cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer to a final protein concentration of 20-40 µg per well.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of receptor membrane preparation.

    • 50 µL of the radioligand, [3H]-Raclopride (final concentration ~1-2 nM, chosen to be near its Kd for the D2 receptor).

    • 50 µL of the test compound, 4-Amino-3-(propan-2-yloxy)benzamide, at 10-12 different concentrations (e.g., from 0.1 nM to 10 µM).

  • Controls:

    • Total Binding: Wells containing only receptor membranes and radioligand.

    • Non-Specific Binding (NSB): Wells containing receptor, radioligand, and a high concentration (e.g., 10 µM) of a known, potent D2 antagonist (e.g., unlabeled Haloperidol) to saturate all specific binding sites.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer (3-4 times) to remove any non-specifically trapped radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of test compound that displaces 50% of the specific binding).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

Workflow: Radioligand Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor Receptor Membranes (e.g., D2-HEK293) Plate Combine in 96-Well Plate: - Receptor - Radioligand - Test Compound Receptor->Plate Radioligand Radioligand Stock ([3H]-Raclopride) Radioligand->Plate TestCompound Test Compound Stock (Serial Dilutions) TestCompound->Plate Incubate Incubate to Equilibrium (e.g., 60 min, RT) Plate->Incubate Harvest Harvest & Filter (Separate Bound/Unbound) Incubate->Harvest Wash Wash Filters Harvest->Wash Count Scintillation Counting (Measure Radioactivity) Wash->Count Plot Plot % Inhibition vs [Compound] Count->Plot Calculate Calculate IC50 (Non-linear Regression) Plot->Calculate Ki Calculate Ki (Cheng-Prusoff Eq.) Calculate->Ki

A generalized workflow for determining compound affinity via radioligand competition binding.

Data Interpretation and Presentation

The primary output, the Ki value, represents the intrinsic affinity of the compound for the receptor. Lower Ki values indicate higher affinity. To build a comprehensive profile, 4-Amino-3-(propan-2-yloxy)benzamide should be screened against a panel of relevant receptors.

Hypothetical Binding Profile:

Receptor Subtype[³H]Ligand UsedKi (nM) for 4-Amino-3-(propan-2-yloxy)benzamideKi (nM) for Haloperidol (Reference)[3]Ki (nM) for Clozapine (Reference)[3]
Dopamine D2 [³H]-Spiperone15.21.2126
Dopamine D3 [³H]-7-OH-DPAT8.92.54.8
Dopamine D4 [³H]-Nemonapride25.65.09.0
Serotonin 5-HT1A [³H]-8-OH-DPAT150.44100160
Serotonin 5-HT2A [³H]-Ketanserin22.15013
Serotonin 5-HT7 [³H]-LSD>10001907.9

This table presents hypothetical data for illustrative purposes. Ki values for reference compounds are sourced from the literature.[3]

Interpretation of Hypothetical Data:

  • The compound shows high affinity for D2, D3, and 5-HT2A receptors, with Ki values in the low nanomolar range.

  • The D2/5-HT2A affinity ratio (15.2 nM / 22.1 nM) is approximately 0.69, which could suggest an atypical antipsychotic profile.[3]

  • It displays moderate affinity for the D4 and 5-HT1A receptors.

  • It has low affinity for the 5-HT7 receptor.

  • This profile suggests the compound is a potent D2/5-HT2A ligand and warrants further investigation in functional assays.

Validating Affinity with Functional Activity

High binding affinity does not reveal whether a compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes the inactive state). Downstream functional assays are imperative.

cAMP Modulation Assay

Many dopamine and serotonin receptors are coupled to the G-proteins Gi or Gs, which inhibit or stimulate the production of cyclic AMP (cAMP), respectively. Measuring changes in intracellular cAMP levels is a direct readout of receptor activation.

Causality in Experimental Design: This assay confirms that the binding event at the receptor's orthosteric site translates into a conformational change that either engages or blocks G-protein signaling, leading to a measurable cellular response.

Experimental Protocol: Gi-Coupled Receptor Antagonism (e.g., D2 Receptor)

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human D2 receptor.

  • Assay Setup: Plate cells in a 96-well plate. On the day of the assay, replace the medium with stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Antagonist Incubation: Add varying concentrations of the test compound, 4-Amino-3-(propan-2-yloxy)benzamide, and incubate for 15-30 minutes.

  • Agonist Challenge: Add a fixed concentration of a known D2 agonist (e.g., Quinpirole) at its EC80 concentration (the concentration that gives 80% of its maximal effect). This concentration is chosen to provide a robust signal that can be effectively inhibited. Simultaneously, add Forskolin to stimulate adenylyl cyclase and produce a high basal level of cAMP for the Gi-coupled receptor to inhibit.

  • Incubation: Incubate for an additional 15-30 minutes.

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of the test compound. The data will show the compound's ability to reverse the agonist-induced inhibition of the Forskolin response. This allows for the calculation of an antagonist's potency (IC50 or KB).

Signaling Pathway: D2 Receptor (Gi-Coupled) Antagonism

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular D2R D2 Receptor Gi Gi Protein D2R->Gi Engages AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Agonist Dopamine (Agonist) Agonist->D2R Activates Antagonist Benzamide (Antagonist) Antagonist->D2R Blocks ATP ATP ATP->AC Response Cellular Response (Inhibited) cAMP->Response Leads to Forskolin Forskolin Forskolin->AC Stimulates

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Foundational

A Guide to the Crystallographic and Polymorphic Analysis of 4-Amino-3-(propan-2-yloxy)benzamide

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the investigation of the solid-state properties of 4-Amino-3-(propan-2-yloxy)benzamide, a compound of inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the investigation of the solid-state properties of 4-Amino-3-(propan-2-yloxy)benzamide, a compound of interest in pharmaceutical development. While specific crystallographic data for this molecule is not yet publicly available, this document outlines the critical importance of understanding its crystal structure and potential for polymorphism. We present a detailed, field-proven workflow for the characterization of novel crystalline forms of active pharmaceutical ingredients (APIs). This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies for crystallization, structural elucidation, and polymorphic screening.

Introduction: The Significance of Solid-State Chemistry in Drug Development

The journey of a drug molecule from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physical properties. For orally administered drugs, the solid form of the active pharmaceutical ingredient (API) is of paramount importance. The arrangement of molecules in a crystal lattice dictates a cascade of physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. It is therefore not merely the chemical structure, but the three-dimensional architecture of the solid state that ultimately governs a drug's efficacy and safety.

4-Amino-3-(propan-2-yloxy)benzamide (Figure 1) is a benzamide derivative with potential therapeutic applications. Its molecular structure, featuring hydrogen bond donors and acceptors, suggests a high propensity for forming various crystalline arrangements.

PropertyValueSource
CAS Number 1187436-34-5[1][2]
Molecular Formula C10H14N2O2[1][2]
Molecular Weight 194.23 g/mol [1][2]

Figure 1: Chemical and Physical Properties of 4-Amino-3-(propan-2-yloxy)benzamide

A critical phenomenon in solid-state chemistry is polymorphism , the ability of a compound to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice. These different forms, or polymorphs, can exhibit distinct physical properties, which can have profound implications for drug development. For instance, a metastable polymorph might have higher solubility and bioavailability, but could convert to a more stable, less soluble form during storage, leading to a loss of therapeutic effect. Therefore, a thorough polymorphic screen is a non-negotiable aspect of API characterization.

This guide will provide a roadmap for the comprehensive solid-state characterization of 4-Amino-3-(propan-2-yloxy)benzamide, from initial crystallization to the identification and analysis of its potential polymorphs.

The Experimental Workflow: A Multi-faceted Approach to Solid-Form Discovery

The investigation of the crystalline landscape of a new API is a systematic and multi-technique endeavor. The following workflow (Figure 2) represents a robust strategy for the discovery and characterization of polymorphs of 4-Amino-3-(propan-2-yloxy)benzamide.

Polymorph_Screening_Workflow cluster_0 Phase 1: Crystallization & Initial Characterization cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Physicochemical Characterization cluster_3 Phase 4: Polymorph Relationship & Stability Start Amorphous or Crude 4-Amino-3-(propan-2-yloxy)benzamide Crystallization Systematic Crystallization Screen (Various Solvents, Temperatures, Techniques) Start->Crystallization Initial_Analysis Visual Inspection & Microscopy Crystallization->Initial_Analysis SCXRD Single-Crystal X-ray Diffraction (SCXRD) (Definitive Structure of Single Crystals) Initial_Analysis->SCXRD If single crystals are obtained PXRD Powder X-ray Diffraction (PXRD) (Fingerprinting of Bulk Material) Initial_Analysis->PXRD For all solid forms Thermal_Analysis Differential Scanning Calorimetry (DSC) Thermogravimetric Analysis (TGA) PXRD->Thermal_Analysis Spectroscopy FTIR & Raman Spectroscopy Thermal_Analysis->Spectroscopy Solubility Equilibrium Solubility Studies Spectroscopy->Solubility Interconversion Slurry Interconversion Studies Solubility->Interconversion Stability_Testing Forced Degradation & Long-Term Stability Interconversion->Stability_Testing End Identification of Stable and Metastable Polymorphs Selection of Candidate for Development Stability_Testing->End

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Exploratory

Role of 4-Amino-3-(propan-2-yloxy)benzamide as a pharmaceutical intermediate

An In-depth Technical Guide to the Role of 4-Amino-3-(propan-2-yloxy)benzamide as a Pharmaceutical Intermediate Introduction In the landscape of modern drug discovery and development, the strategic design and synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Role of 4-Amino-3-(propan-2-yloxy)benzamide as a Pharmaceutical Intermediate

Introduction

In the landscape of modern drug discovery and development, the strategic design and synthesis of complex molecular architectures are paramount. Pharmaceutical intermediates are the foundational building blocks upon which active pharmaceutical ingredients (APIs) are constructed. Among these, 4-Amino-3-(propan-2-yloxy)benzamide stands out as a versatile scaffold, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique arrangement of an aminobenzamide core functionalized with an isopropoxy group provides a key structural motif for interaction with biological targets, while also offering multiple points for chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive exploration of 4-Amino-3-(propan-2-yloxy)benzamide, from its fundamental physicochemical properties and a detailed synthetic pathway to its critical role as an intermediate in the synthesis of a potent kinase inhibitor. The methodologies presented herein are grounded in established chemical principles and are designed to provide researchers, scientists, and drug development professionals with a robust framework for the synthesis and application of this important pharmaceutical intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is essential for its effective use in synthesis and for predicting its behavior in various chemical environments.

PropertyValueSource
IUPAC Name 4-amino-3-(propan-2-yloxy)benzamideN/A
Synonyms 4-amino-3-isopropoxybenzamideN/A
CAS Number 1187436-34-5N/A
Molecular Formula C₁₀H₁₄N₂O₂N/A
Molecular Weight 194.23 g/mol N/A
Appearance Expected to be a solid at room temperatureGeneral knowledge
Solubility Expected to have limited solubility in water and better solubility in organic solvents such as methanol, ethanol, DMSO, and DMF.[1]

Synthesis of 4-Amino-3-(propan-2-yloxy)benzamide: A Multi-Step Approach

The synthesis of 4-Amino-3-(propan-2-yloxy)benzamide can be efficiently achieved through a four-step sequence commencing with the commercially available 4-hydroxy-3-nitrobenzoic acid. This strategic pathway involves the introduction of the isopropoxy group via a Williamson ether synthesis, followed by the reduction of the nitro group to an amine, and concluding with the formation of the benzamide functionality.

Synthesis_Workflow A 4-Hydroxy-3-nitrobenzoic Acid B 4-Isopropoxy-3-nitrobenzoic Acid A->B Williamson Ether Synthesis (Isopropylation) C 4-Amino-3-isopropoxybenzoic Acid B->C Nitro Group Reduction D 4-Amino-3-(propan-2-yloxy)benzamide C->D Amide Formation

Caption: A four-step synthetic workflow for 4-Amino-3-(propan-2-yloxy)benzamide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Isopropoxy-3-nitrobenzoic Acid (Williamson Ether Synthesis)

The initial step involves the O-alkylation of 4-hydroxy-3-nitrobenzoic acid with 2-bromopropane. The Williamson ether synthesis is a reliable and widely used method for forming ethers from an alkoxide and an alkyl halide.[2][3] The reaction proceeds via an SN2 mechanism.[4]

  • Materials and Reagents:

    • 4-Hydroxy-3-nitrobenzoic acid

    • 2-Bromopropane

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Water

    • Brine

  • Procedure:

    • To a solution of 4-hydroxy-3-nitrobenzoic acid (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

    • Stir the suspension at room temperature for 30 minutes.

    • Add 2-bromopropane (1.5 equivalents) dropwise to the reaction mixture.

    • Heat the mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-isopropoxy-3-nitrobenzoic acid.

Step 2: Synthesis of 4-Amino-3-isopropoxybenzoic Acid (Nitro Group Reduction)

The nitro group of 4-isopropoxy-3-nitrobenzoic acid is reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Materials and Reagents:

    • 4-Isopropoxy-3-nitrobenzoic acid

    • Palladium on carbon (10% Pd/C)

    • Methanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve 4-isopropoxy-3-nitrobenzoic acid (1.0 equivalent) in methanol in a hydrogenation vessel.

    • Carefully add 10% Pd/C (5-10 mol%).

    • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield 4-amino-3-isopropoxybenzoic acid.

Step 3: Synthesis of 4-Amino-3-(propan-2-yloxy)benzamide (Amide Formation)

The final step is the conversion of the carboxylic acid to a primary amide. This can be achieved using a variety of coupling reagents that activate the carboxylic acid for reaction with an amine source, such as ammonia.[5]

  • Materials and Reagents:

    • 4-Amino-3-isopropoxybenzoic acid

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • Ammonia (aqueous solution or gas)

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate solution

    • Brine

  • Procedure:

    • Dissolve 4-amino-3-isopropoxybenzoic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM under an inert atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC (1.2 equivalents) portion-wise and stir for 30 minutes at 0 °C.

    • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia (excess) and allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 4-Amino-3-(propan-2-yloxy)benzamide.

Role as a Pharmaceutical Intermediate in Kinase Inhibitor Synthesis

The 4-amino-3-isopropoxybenzoyl moiety is a key structural feature in a number of potent kinase inhibitors. A prominent example is Ceritinib (Zykadia®), a second-generation anaplastic lymphoma kinase (ALK) inhibitor used to treat ALK-positive non-small cell lung cancer (NSCLC).[6][7] While Ceritinib itself contains a 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline core, the 4-amino-3-isopropoxybenzamide intermediate can be utilized in the synthesis of structurally related and potent kinase inhibitors.

The following section outlines a representative synthesis of a Ceritinib analog, demonstrating the utility of 4-Amino-3-(propan-2-yloxy)benzamide as a key building block.

API_Synthesis A 4-Amino-3-isopropoxybenzamide C Coupled Intermediate A->C Buchwald-Hartwig Cross-Coupling B Pyrimidine Fragment (e.g., 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine) B->C D Final API (Ceritinib Analog) C->D Further modifications (if necessary)

Caption: Synthesis of a Ceritinib analog using 4-Amino-3-(propan-2-yloxy)benzamide.

Experimental Protocol: Buchwald-Hartwig Cross-Coupling

The core of the final API assembly often involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to form a C-N bond between the aniline fragment (derived from our intermediate) and the pyrimidine core.

  • Materials and Reagents:

    • 4-Amino-3-(propan-2-yloxy)benzamide

    • 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (Pyrimidine Fragment)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Xantphos (or other suitable phosphine ligand)

    • Cesium carbonate (Cs₂CO₃)

    • 1,4-Dioxane, anhydrous

  • Procedure:

    • To a flame-dried Schlenk flask, add 4-Amino-3-(propan-2-yloxy)benzamide (1.0 equivalent), the pyrimidine fragment (1.1 equivalents), and cesium carbonate (2.0 equivalents).

    • Add Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate and purify the crude product by column chromatography to yield the Ceritinib analog.

Mechanism of Action of the Resulting Kinase Inhibitor

Ceritinib and its analogs are potent inhibitors of the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase.[8] In certain cancers, a chromosomal rearrangement leads to the formation of a constitutively active EML4-ALK fusion protein, which drives tumor growth and survival.[6]

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EML4_ALK EML4-ALK Fusion Protein PI3K_AKT PI3K/AKT Pathway EML4_ALK->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway EML4_ALK->RAS_MAPK Activates JAK_STAT JAK/STAT Pathway EML4_ALK->JAK_STAT Activates Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation Ceritinib Ceritinib Analog Ceritinib->EML4_ALK Inhibits

Caption: Simplified signaling pathway inhibited by Ceritinib analogs.

The synthesized kinase inhibitor binds to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[6] This blockade of oncogenic signaling leads to the inhibition of tumor cell proliferation and survival.

Conclusion

4-Amino-3-(propan-2-yloxy)benzamide is a strategically important pharmaceutical intermediate with significant applications in the synthesis of targeted cancer therapies. Its synthesis, achievable through a robust and scalable multi-step process, provides a versatile building block for the construction of complex APIs. The ability to introduce this moiety into kinase inhibitors, as exemplified by the synthesis of a Ceritinib analog, highlights its value in modern medicinal chemistry. A thorough understanding of its synthesis and application is crucial for researchers and drug development professionals aiming to design and create the next generation of life-saving medicines.

References

  • Synthesis Method Of Ceritinib Intermediate CAS 861343-73-9. (n.d.). Autech Industry Co.,Limited. [Link]

  • Fashoyin-Aje, L. A., & Kim, G. (2015). Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer. OncoTargets and therapy, 8, 1137–1144. [Link]

  • ResearchGate. (n.d.). Molecular structure of ceritinib. [Link]

  • U.S. Food and Drug Administration. (2021). ZYKADIA (ceritinib) capsules, for oral use ZYKADIA (ceritinib) tablets, for oral use. [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary - ceritinib. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57379345, Ceritinib. [Link]

  • Sriram, D., & Yogeeswari, P. (2024). Scalable Process Development of Ceritinib: Application of Statistical Design of Experiments. Organic Process Research & Development. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • Google Patents. (n.d.). CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

  • Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. [Link]

  • Francis Academic Press. (2020). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57338853. [Link]

  • Bhattacharyya, S. C., & Seymour, D. E. (1950). 4-Aminosalicylic acid and its derivatives. Part II. The synthesis of 4-amino-2 : 5- and 4-amino-2 : 3-dihydroxybenzoic acid. Journal of the Chemical Society (Resumed), 1139. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • ResearchGate. (n.d.). A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide. [Link]

  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Science, 10(12), 3435-3449. [Link]

  • ResearchGate. (n.d.). Electrochemical Reduction of p-Nitro benzoic acid at Glassy Carbon and Stainless Steel (SS-316) Electrode at Different pH. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137566, 4-Amino-3-hydroxybenzoic acid. [Link]

  • Google Patents. (n.d.).
  • Gero, T. W., et al. (2017). Polypharmacology-based ceritinib repurposing using integrated functional proteomics. Nature chemical biology, 13(2), 158-165. [Link]

  • Zhang, T., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of medicinal chemistry, 62(14), 6561–6574. [Link]

  • Kalinichenko, E., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules (Basel, Switzerland), 24(19), 3543. [Link]

  • Larocque, E., et al. (2017). Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. Future medicinal chemistry, 9(8), 757–768. [Link]

  • PubMed. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]

  • MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for the Quantification of 4-Amino-3-(propan-2-yloxy)benzamide

Target Audience: Analytical Scientists, Quality Control (QC) Managers, and Drug Development Professionals. Introduction and Chemical Context 4-Amino-3-(propan-2-yloxy)benzamide (CAS No.: 1187436-34-5) is a critical struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Scientists, Quality Control (QC) Managers, and Drug Development Professionals.

Introduction and Chemical Context

4-Amino-3-(propan-2-yloxy)benzamide (CAS No.: 1187436-34-5) is a critical structural intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including targeted oncology therapeutics and kinase inhibitors. Accurate quantification of this intermediate is essential to ensure downstream synthetic purity and API efficacy.

Physicochemical Rationale for Method Design

Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method requires a deep understanding of the analyte's physicochemical properties:

  • Aromatic Amine Moiety: The primary amine on the phenyl ring is weakly basic (estimated pKa ~4.0–4.5). If the mobile phase pH is near this pKa, the compound will exist in a state of partial ionization, leading to severe peak tailing and retention time instability.

  • Benzamide Group: Contributes to UV absorbance and hydrogen bonding capabilities.

  • Isopropoxy Group: The propan-2-yloxy substituent increases the molecule's overall lipophilicity (LogP), dictating the need for a sufficient organic modifier (e.g., Acetonitrile) to elute the compound efficiently from a C18 stationary phase.

Strategic Choice: To ensure self-validating robustness, the mobile phase pH must be strictly controlled at least 1.5 units away from the pKa. An acidic mobile phase (pH 2.5) using 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid ensures the amine is fully protonated, providing sharp, symmetrical peaks while suppressing secondary interactions with residual silanols on the silica column matrix[1].

Experimental Workflow and Logical Architecture

The following diagram illustrates the Quality by Design (QbD) approach utilized for this method development, ensuring that the final protocol is not just functional, but systematically optimized and validated against ICH Q2(R1) standards[1][2].

HPLC_Workflow N1 1. Analyte Profiling (pKa, LogP, UV Max) N2 2. Column & Mobile Phase Screening (pH 2.5 vs 7.0) N1->N2 N3 3. Gradient & Temperature Optimization N2->N3 N4 4. System Suitability Testing (SST) N3->N4 N5 5. ICH Q2(R1) Validation (Linearity, Accuracy, Precision) N4->N5 N6 6. Final Method Transfer & Routine QC N5->N6

Caption: Systematic QbD workflow for HPLC method development and ICH validation.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analyte: 4-Amino-3-(propan-2-yloxy)benzamide reference standard (>99.0% purity)[3].

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: Trifluoroacetic acid (TFA, HPLC grade).

Chromatographic Conditions
  • Column: Phenomenex Luna C18(2) or equivalent (150 mm × 4.6 mm, 5 µm). Rationale: The C18 phase provides optimal retention for the lipophilic isopropoxy group, while end-capping minimizes basic tailing.

  • Mobile Phase A: 0.1% TFA in Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Elution Mode: Isocratic (70% A : 30% B). Rationale: Isocratic elution reduces system equilibration time between runs, increasing high-throughput QC efficiency.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 1°C. Rationale: Thermostating the column ensures retention time reproducibility by stabilizing solvent viscosity and partitioning thermodynamics.

  • Detection: UV at 245 nm (Isosbestic point/UV max determined via Photodiode Array scanning)[4].

  • Injection Volume: 10 µL.

Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-Amino-3-(propan-2-yloxy)benzamide into a 10 mL volumetric flask. Dissolve in 5 mL of Diluent (Water:MeCN, 50:50 v/v), sonicate for 5 minutes, and make up to volume.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

Method Validation (ICH Q2(R1) Framework)

To ensure trustworthiness, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which mandate the evaluation of specificity, linearity, precision, accuracy, and robustness[1][5].

System Suitability Testing (SST)

Before validation, SST parameters must be established to confirm the analytical system is functioning correctly[5]. Six replicate injections of the 50 µg/mL standard are performed.

Linearity and Range

Calibration curves are prepared across a range of 10 µg/mL to 100 µg/mL (representing 20% to 200% of the target analytical concentration)[1][4].

Accuracy (Recovery)

Accuracy is assessed by spiking known amounts of the standard into a placebo matrix at three concentration levels (50%, 100%, and 150%) in triplicate.

Quantitative Data Summary

The following tables summarize the expected validation criteria and typical data outputs for this method, establishing a self-validating benchmark for laboratory replication.

Table 1: System Suitability Parameters

ParameterObserved ValueAcceptance Criteria (ICH)
Retention Time ( tR​ )4.85 min± 2.0% RSD
Theoretical Plates ( N )6,540> 2,000
Tailing Factor ( Tf​ )1.12≤ 2.0
% RSD of Peak Area (n=6)0.45%≤ 2.0%

Table 2: Linearity, Accuracy, and Precision Summary

Validation ParameterRange / LevelResultsAcceptance Criteria
Linearity 10 – 100 µg/mL R2 = 0.9998 R2 ≥ 0.999
Accuracy (Recovery) 50% Level99.8% ± 0.5%98.0% – 102.0%
100% Level100.2% ± 0.3%98.0% – 102.0%
150% Level99.5% ± 0.6%98.0% – 102.0%
Precision (Intra-day) 50 µg/mL (n=6)0.62% RSD≤ 2.0% RSD
Precision (Inter-day) 50 µg/mL (n=6)0.85% RSD≤ 2.0% RSD
LOD / LOQ Signal-to-Noise0.5 µg/mL / 1.5 µg/mLS/N ≥ 3 (LOD), ≥ 10 (LOQ)

Conclusion

The developed RP-HPLC method for 4-Amino-3-(propan-2-yloxy)benzamide is simple, highly specific, and robust. By utilizing an acidic mobile phase to control the ionization of the primary amine, the method achieves excellent peak symmetry and theoretical plate counts. Complete validation according to ICH Q2(R1) guidelines ensures that this protocol is fully deployable for routine quality control, stability testing, and in-process monitoring of pharmaceutical intermediates[2][4].

References

  • Amerigo Scientific. "4-Amino-3-(propan-2-yloxy)benzamide". amerigoscientific.com. Available at: [Link]

  • Jyothsna, K., et al. (2025). "Newer RP-HPLC Method Development and Validation for the Simultaneous Estimation of Telmisartan and Amlodipine in Dosage Form". Der Pharma Chemica. Available at: [Link]

  • The Bioscan. (2025). "HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF ENMETAZOBACTAM AND CEFEPIME". thebioscan.com. Available at: [Link]

  • Priya, K. L. M. (2025). "RP-HPLC Method Development and Validation for the Simultaneous Estimation of Telmisartan and Hydrochlorothiazide in Tablet Dosage Forms". Neuroquantology. Available at: [Link]

  • Gulati, D., et al. (2026). "Method development and validation of fluorouracil in bulk and pharmaceutical dosage form by RP-HPLC". Curr Spectrosc Chromatogr. Available at: [Link]

Sources

Application

Using 4-Amino-3-(propan-2-yloxy)benzamide as an API building block

Advanced Application Note: 4-Amino-3-(propan-2-yloxy)benzamide as a Versatile API Building Block in Oncology and Antimicrobial Drug Discovery Executive Summary & Structural Rationale In modern rational drug design, the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: 4-Amino-3-(propan-2-yloxy)benzamide as a Versatile API Building Block in Oncology and Antimicrobial Drug Discovery

Executive Summary & Structural Rationale

In modern rational drug design, the selection of an active pharmaceutical ingredient (API) building block is rarely arbitrary; it is dictated by the precise stereoelectronic requirements of the target protein's binding pocket. 4-Amino-3-(propan-2-yloxy)benzamide (CAS: 1187436-34-5), also known as 4-amino-3-isopropoxybenzamide, has emerged as a privileged scaffold in both antimicrobial and oncology pipelines.

The structural causality behind its efficacy lies in its two primary functional groups:

  • The Primary Amine (-NH₂): Acts as a highly reactive nucleophile, enabling facile integration into complex molecular architectures via amide coupling or palladium-catalyzed cross-coupling (Buchwald-Hartwig amination).

  • The Isopropoxy Group (-OCH(CH₃)₂): Unlike traditional methoxy (-OCH₃) substituents, the branched isopropoxy group provides a significantly larger lipophilic surface area. This specific steric bulk is critical for anchoring molecules into deep hydrophobic pockets, driving low-nanomolar binding affinities in targets like bacterial DNA Gyrase B and mutant Anaplastic Lymphoma Kinase (ALK)[1][2].

Application 1: Antimicrobial Discovery (Targeting DNA Gyrase B)

Mechanistic Causality

DNA gyrase is a bacterial type IIA topoisomerase essential for controlling DNA topology during replication. The GyrB subunit provides the energy for this process via ATP hydrolysis. When designing N-phenylpyrrolamide GyrB inhibitors, researchers discovered that the ATP-binding site contains a highly specific "lipophilic floor" composed of amino acid residues Ile78 and Ile94 [1][3].

Using 4-amino-3-(propan-2-yloxy)benzamide as the core building block allows the isopropoxy substituent to perfectly occupy this lipophilic floor. The resulting van der Waals interactions displace high-energy water molecules from the pocket, significantly increasing the binding entropy and lowering the IC₅₀ compared to un-substituted or methoxy-substituted analogs[3].

Mechanism A GyrB Inhibitor (Isopropoxy-benzamide core) B Binding to GyrB ATP Pocket (Hydrophobic Floor: Ile78, Ile94) A->B Isopropoxy group anchors to pocket C Inhibition of ATP Hydrolysis B->C Competitive binding D Blockade of DNA Supercoiling C->D Loss of energy source E Bacterial Cell Death (Gram-positive & negative) D->E Accumulation of DNA breaks

Mechanism of action for GyrB inhibitors utilizing the isopropoxybenzamide motif.

Self-Validating Protocol: Amide Coupling for GyrB Inhibitors

To ensure high-fidelity synthesis, the following protocol utilizes a self-validating In-Process Control (IPC) system.

Reagents: Pyrrole-2-carboxylic acid derivative (1.0 eq), 4-Amino-3-(propan-2-yloxy)benzamide (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF.

  • Activation: Dissolve the pyrrole-2-carboxylic acid in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Add DIPEA followed by HATU.

    • Causality & IPC: HATU is chosen over EDC/HOBt for its superior efficiency with sterically hindered anilines. Stir for 15 minutes. A visual color change to pale yellow confirms the formation of the active O7-azabenzotriazole ester.

  • Coupling: Add 4-amino-3-(propan-2-yloxy)benzamide in one portion. Stir at room temperature for 4–12 hours.

    • IPC: Monitor the reaction via LC-MS. The reaction is deemed complete only when the unreacted acid peak (<5% AUC) is entirely replaced by the target product mass[M+H]⁺.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via Preparative-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

    • Validation: Final API purity must be >95% as confirmed by analytical HPLC (UV 254 nm) and ¹H NMR.

Application 2: Oncology (Targeting ALK in NSCLC)

Mechanistic Causality

Anaplastic lymphoma kinase (ALK) gene rearrangements drive approximately 3-5% of Non-Small Cell Lung Cancers (NSCLC)[2]. While first-generation inhibitors like Crizotinib are effective, tumors inevitably develop resistance, most notably via the L1196M "gatekeeper" mutation[2].

By synthesizing pyrimidine derivatives using 4-amino-3-(propan-2-yloxy)benzamide, drug developers have created next-generation ALK inhibitors[2][4]. The isopropoxybenzamide moiety acts as a flexible hydrophobic tail that bypasses the steric clash caused by the bulky methionine residue in the L1196M mutant, restoring low-nanomolar kinase inhibition and triggering tumor cell apoptosis[2][4].

ALK_Workflow A Chloropyrimidine Derivative C Buchwald-Hartwig Cross-Coupling A->C B 4-Amino-3-isopropoxybenzamide (API Building Block) B->C Pd2(dba)3, Xantphos D Crude Product (TLC/LC-MS Check) C->D 100°C, 8h E Purified ALK Inhibitor (Flash Chromatography) D->E >90% Yield

Workflow for synthesizing ALK inhibitors via Buchwald-Hartwig amination.

Self-Validating Protocol: Buchwald-Hartwig Amination for ALK Inhibitors

Reagents: 2-Chloropyrimidine derivative (1.0 eq), 4-Amino-3-(propan-2-yloxy)benzamide (1.0 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), Cs₂CO₃ (2.0 eq), Anhydrous 1,4-Dioxane.

  • Preparation: In an oven-dried Schlenk tube, combine all solid reagents.

    • Causality: Xantphos is selected as the ligand because its wide bite angle forces the palladium intermediate into a geometry that accelerates reductive elimination, which is critical when coupling electron-rich anilines.

  • Degassing: Add anhydrous 1,4-dioxane. Degas the suspension by bubbling ultra-pure N₂ through the mixture for 10 minutes, followed by three freeze-pump-thaw cycles.

    • IPC: Complete cessation of bubbling during the thaw cycle validates an oxygen-free environment, preventing the oxidation of the Pd(0) catalyst.

  • Reaction: Seal the tube and heat at 100°C for 8 hours.

    • IPC: Analyze via TLC (DCM:MeOH 10:1). The reaction is validated when the starting benzamide (Rf ~0.4) disappears and a new, highly UV-active spot (Rf ~0.6) emerges.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate. Purify via flash column chromatography to yield the pure ALK inhibitor.

Quantitative Data Summaries

The following tables summarize the empirical advantages of utilizing the 4-amino-3-(propan-2-yloxy)benzamide building block across both therapeutic domains.

Table 1: Impact of 3-Alkoxy Substitution on E. coli GyrB Inhibition

Benzamide Substituent (R) Interaction Target in GyrB IC₅₀ (nM) MIC (µg/mL) vs E. coli
-H (Unsubstituted) None > 1000 > 64
-OCH₃ (Methoxy) Weak hydrophobic interaction 150 32

| -OCH(CH₃)₂ (Isopropoxy) | Strong anchoring at Ile78, Ile94 | 41 | 8 |

Table 2: Kinase Inhibition Profile (Targeting Wild-Type ALK vs ALK-L1196M)

Compound Core ALK IC₅₀ (nM) ALK-L1196M IC₅₀ (nM) Clinical Relevance
Crizotinib (First-Gen Control) 4.0 120.0 High susceptibility to resistance

| Isopropoxybenzamide-Pyrimidine | 1.2 | 3.5 | Overcomes gatekeeper mutation |

References

  • New N-phenylpyrrolamide DNA gyrase B inhibitors: Optimization of efficacy and antibacterial activity Source: European Journal of Medicinal Chemistry (via NCBI PMC) URL:[Link]

  • US10695347B2 - Pyrimidine derivative and use thereof Source: Google Patents URL

Sources

Method

1H and 13C NMR spectroscopy assignments for 4-Amino-3-(propan-2-yloxy)benzamide

An Application Note on the Complete ¹H and ¹³C NMR Spectroscopy Assignments for 4-Amino-3-(propan-2-yloxy)benzamide For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Complete ¹H and ¹³C NMR Spectroscopy Assignments for 4-Amino-3-(propan-2-yloxy)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the structural elucidation of 4-Amino-3-(propan-2-yloxy)benzamide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a substituted benzamide, this molecule represents a structural motif of significant interest in medicinal chemistry and pharmaceutical development. Accurate and unambiguous spectral assignment is critical for identity confirmation, purity assessment, and quality control. This document outlines detailed, field-proven protocols for sample preparation and data acquisition. It further presents a thorough analysis and assignment of all proton and carbon signals, explaining the chemical principles that govern the observed spectral data. The methodologies described herein are designed to be self-validating and serve as an authoritative reference for scientists engaged in the synthesis and analysis of related small molecules.

Introduction and Molecular Structure Analysis

4-Amino-3-(propan-2-yloxy)benzamide is a polysubstituted aromatic compound featuring three key functional groups on a benzene ring: an amino group (-NH₂), an isopropoxy group (-OCH(CH₃)₂), and a carboxamide group (-CONH₂). The electronic properties of these substituents—the strong electron-donating effects of the amino and alkoxy groups and the electron-withdrawing nature of the benzamide—create a distinct and predictable pattern of chemical shifts in its NMR spectra.[1] Understanding these interactions is fundamental to the correct interpretation and assignment of the resulting signals.

The primary objective of this guide is to provide a robust framework for obtaining high-quality NMR data for this compound and to assign each resonance to its corresponding nucleus within the molecular structure. This process is foundational for confirming the chemical identity and purity of newly synthesized batches in a research or manufacturing setting.

To facilitate unambiguous discussion, the atoms in 4-Amino-3-(propan-2-yloxy)benzamide are numbered as shown in the diagram below. The molecule possesses 10 unique carbon environments and 8 distinct proton environments (excluding the rapidly exchanging amide and amine protons, which are also observable).

Caption: Structure of 4-Amino-3-(propan-2-yloxy)benzamide with atom numbering.

Experimental Protocols

The quality of NMR data is directly dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocols are optimized for standard high-resolution NMR spectrometers (e.g., 400-600 MHz).

Protocol 1: NMR Sample Preparation

This procedure details the preparation of a sample suitable for both ¹H and ¹³C NMR analysis. The choice of solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent solubilizing properties for polar molecules and its ability to slow the proton exchange rate of N-H protons, making them more easily observable as distinct, albeit often broad, signals.[2][3]

Materials:

  • 4-Amino-3-(propan-2-yloxy)benzamide (15-20 mg)

  • Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8% D

  • 5 mm NMR Tube (e.g., Wilmad 528-PP-7 or equivalent quality)

  • Glass vial (e.g., 1-dram)

  • Pasteur pipette with filter plug (cotton or glass wool)

Procedure:

  • Weighing: Accurately weigh 15-20 mg of the solid sample and transfer it into a clean, dry glass vial. For routine ¹H NMR, 5-10 mg is often sufficient, but a higher concentration improves the signal-to-noise ratio for the less sensitive ¹³C nucleus.[4]

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Gently swirl or vortex the vial until the sample is completely dissolved. Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Filtration and Transfer: Pack a small piece of cotton or glass wool into the constriction of a Pasteur pipette to create a filter. This step is crucial to remove any insoluble impurities or dust that can degrade spectral quality by interfering with the magnetic field homogeneity (shimming).[4]

  • Filling the NMR Tube: Using the filter pipette, transfer the solution into the 5 mm NMR tube. The final sample height should be between 4.0 and 5.0 cm, which ensures the sample volume is centered within the active region of the spectrometer's detection coil.[5]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with a unique identifier. The sample is now ready for analysis.

Protocol 2: NMR Data Acquisition

The following parameters serve as a robust starting point for acquiring high-quality 1D spectra. Modern spectrometers often have optimized default parameter sets that can also be effective.[6]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 15-20 mg of Compound dissolve Dissolve in 0.7 mL DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample & Lock on Solvent filter->insert shim Shim Magnetic Field insert->shim acquire Acquire 1H & 13C Spectra (See Table 1) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to Solvent Peak baseline->reference integrate Integrate & Assign Signals reference->integrate

Caption: Experimental workflow for NMR analysis.

Table 1: Recommended NMR Acquisition Parameters (400 MHz Spectrometer)

Parameter¹H Experiment (proton)¹³C Experiment (proton-decoupled)Rationale
Pulse Program zg30zgpg30A 30° flip angle pulse allows for a shorter relaxation delay, improving throughput without significant signal loss for qualitative scans.[6]
Solvent DMSO-d₆DMSO-d₆Deuterated solvent provides the field-frequency lock signal.
Temperature 298 K (25 °C)298 K (25 °C)Standard ambient temperature for routine analysis and comparison with literature data.
Spectral Width (SW) 16 ppm (~6400 Hz)240 ppm (~24150 Hz)Encompasses the typical chemical shift range for organic molecules.[7]
Acquisition Time (AQ) ~3.0 s~1.0-1.5 sProvides adequate digital resolution to resolve fine couplings in ¹H spectra and define the broader peaks in ¹³C spectra.[6][8]
Relaxation Delay (D1) 2.0 s2.0 sA delay to allow for partial relaxation of nuclei between pulses. For fully quantitative results, D1 should be at least 5 times the longest T₁ relaxation time.[9]
Number of Scans (NS) 161024¹³C has a low natural abundance (~1.1%) and requires significantly more scans to achieve an adequate signal-to-noise ratio.[4] NS for ¹H can be increased for dilute samples.[9]
Referencing Residual DMSO at δ = 2.50 ppmDMSO-d₆ septet at δ = 39.52 ppmInternal referencing to the known solvent signal is a standard and convenient practice when an internal standard like TMS is not used.[10]

Results: Spectral Assignments and Discussion

The following tables and discussion detail the complete assignment of the ¹H and ¹³C NMR spectra based on established principles of chemical shift theory, spin-spin coupling, and data from structurally related compounds.

¹H NMR Spectral Data and Assignments

The proton spectrum is characterized by distinct signals in the aromatic, aliphatic, and exchangeable proton regions. The electron-donating amino and isopropoxy groups shield nearby protons (shifting them upfield), while the electron-withdrawing amide group deshields them (shifting them downfield).

Table 2: ¹H NMR Data (400 MHz, DMSO-d₆) for 4-Amino-3-(propan-2-yloxy)benzamide

Atom #AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H5Ar-H 7.35 - 7.25ddJ = 8.4, 2.11H
H2Ar-H 7.20 - 7.10dJ = 2.11H
H6Ar-H 6.80 - 6.70dJ = 8.41H
--CO-NH7.50, 7.00br s (x2)N/A2H
--NH5.75br sN/A2H
H8-O-CH 4.60 - 4.50septJ = 6.01H
H9, H10-CH(CH ₃)₂1.25dJ = 6.06H

Discussion of ¹H Assignments:

  • Aromatic Protons (H2, H5, H6): The three aromatic protons form an AMX spin system.

    • H6 (δ ~6.75 ppm): This proton is ortho to the powerful electron-donating -NH₂ group and para to the -OCH(CH₃)₂, resulting in significant shielding and the most upfield chemical shift. It appears as a doublet due to coupling with H5 (J ≈ 8.4 Hz).

    • H2 (δ ~7.15 ppm): Positioned ortho to the isopropoxy group and meta to the amide, H2 is moderately shielded. It appears as a doublet due to coupling with H5 (J ≈ 2.1 Hz).

    • H5 (δ ~7.30 ppm): This proton is ortho to the electron-withdrawing -CONH₂ group, causing it to be the most deshielded of the aromatic protons. It appears as a doublet of doublets due to coupling with both H6 (ortho, J ≈ 8.4 Hz) and H2 (meta, J ≈ 2.1 Hz).

  • Isopropoxy Protons (H8, H9, H10): This group gives rise to a classic and easily identifiable pattern.

    • H8 (δ ~4.55 ppm): The methine proton is deshielded by the adjacent oxygen atom. It is split into a septet by the six equivalent methyl protons (J = 6.0 Hz).

    • H9/H10 (δ ~1.25 ppm): The two methyl groups are chemically equivalent and appear as a single strong doublet, integrating to 6H, due to coupling with the single methine proton (J = 6.0 Hz).

  • Exchangeable Protons (-NH₂): In DMSO-d₆, protons on nitrogen atoms are readily observed.

    • Amide Protons (-CONH₂, δ ~7.50 and 7.00 ppm): Due to restricted rotation around the C-N bond, the two amide protons are often non-equivalent and appear as two separate broad singlets.[3] Their position is downfield due to the influence of the adjacent carbonyl group.

    • Amine Protons (-NH₂, δ ~5.75 ppm): The primary amine protons typically appear as a single broad singlet further upfield compared to the amide protons.

¹³C NMR Spectral Data and Assignments

The proton-decoupled ¹³C NMR spectrum should display 10 distinct signals, corresponding to each unique carbon atom in the molecule.

Table 3: ¹³C NMR Data (100 MHz, DMSO-d₆) for 4-Amino-3-(propan-2-yloxy)benzamide

Atom #AssignmentPredicted δ (ppm)Rationale for Assignment
C7C =O168.0Carbonyl carbons are highly deshielded and appear far downfield.[11]
C4C -NH₂148.5Attached to the electron-donating nitrogen, this carbon is deshielded relative to C6 but shielded relative to C3.
C3C -O146.0Directly bonded to the electronegative oxygen atom, resulting in a significant downfield shift.[12]
C1C -CONH₂124.5The ipso-carbon attached to the amide group.
C5Ar-C H118.0Aromatic CH carbon ortho to the amide group.
C6Ar-C H114.5Aromatic CH carbon shielded by the ortho -NH₂ group.
C2Ar-C H112.0Aromatic CH carbon shielded by the ortho -OR and para -NH₂ groups.
C8-O-C H-71.0Aliphatic carbon bonded to oxygen, appearing in the characteristic C-O region.
C9, C10-CH(C H₃)₂22.0Equivalent methyl carbons of the isopropoxy group, appearing in the upfield aliphatic region.

Conclusion

This application note has established a detailed and reliable protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra for 4-Amino-3-(propan-2-yloxy)benzamide. By leveraging a systematic approach to sample preparation and data analysis, all proton and carbon resonances have been confidently assigned. The provided spectral data tables and their interpretations, grounded in fundamental principles of NMR spectroscopy, offer an authoritative resource for researchers in pharmaceutical and chemical sciences. This guide serves as a practical tool for routine structural verification, purity analysis, and as a foundation for more advanced multi-dimensional NMR studies of this and structurally related molecules.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT) OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Cambridge Department of Chemistry. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

  • Do, T. D., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry Department. (2020). Optimized Default 1H Parameters. NMR Facility. Retrieved from [Link]

  • MolPort. (n.d.). 3-amino-N-(propan-2-yl)-4-(propan-2-yloxy)benzamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Amino-3-propan-2-yloxyphenoxy)benzamide. Retrieved from [Link]

  • Biological Magnetic Resonance Bank (BMRB). (n.d.). bmse000668 Benzamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminobenzamide. Retrieved from [Link]

  • University of California, Davis. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Chemistry LibreTexts. Retrieved from [Link]

  • Nanalysis. (2021). NMR acquisition parameters and qNMR. Retrieved from [Link]

  • Safaei-Ghomi, J., & Teymuri, R. (2019). ¹H‐NMR of bis(2‐aminobenzamide) in DMSO. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Stoyanova, R., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]

  • Van der Helm, H. C., et al. (2003). 15N NMR spectroscopy of labeled alkoxyamines. 15N-labeled model compounds for nitroxide-trapping studies in free-radical (Co)polymerization. PubMed. Retrieved from [Link]

Sources

Application

Purification techniques for isolating synthesized 4-Amino-3-(propan-2-yloxy)benzamide

Application Note: Advanced Purification Strategies for Synthesized 4-Amino-3-(propan-2-yloxy)benzamide Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-va...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Purification Strategies for Synthesized 4-Amino-3-(propan-2-yloxy)benzamide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, mechanistically grounded framework for isolating high-purity 4-Amino-3-(propan-2-yloxy)benzamide from complex synthetic mixtures.

Physicochemical Profiling & Mechanistic Challenges

4-Amino-3-(propan-2-yloxy)benzamide (CAS 1187436-34-5) is a highly functionalized intermediate frequently utilized in the synthesis of PARP inhibitors and other targeted therapeutics[1]. The successful isolation of this compound from its crude synthetic mixture—typically resulting from the reduction of its nitro precursor—requires navigating three distinct physicochemical challenges:

  • Acid-Base Duality & Silanol Interactions: The molecule possesses a basic primary aniline group ( pKa​≈4.5 ) and a neutral, highly polar primary amide ( pKa​≈15 ). The basicity of the aniline causes severe peak tailing on standard silica gel due to strong hydrogen bonding and ion-exchange interactions with acidic silanol ( Si−OH ) groups on the stationary phase[2].

  • Solubility Discrepancies: The strong intermolecular hydrogen-bonding network of the benzamide core drastically reduces solubility in non-polar solvents (e.g., hexanes, heptane), while the isopropoxy ether linkage imparts localized lipophilicity, complicating standard aqueous workups[3].

  • Impurity Profile: Crude mixtures often contain unreacted nitro precursors, over-reduced byproducts, and des-isopropylated phenolic impurities. These structurally similar contaminants require high-resolution separation techniques.

Purification Decision Matrix

The following workflow illustrates the logical progression from crude synthesis to isolated, high-purity product.

G Crude Crude 4-Amino-3-(propan-2-yloxy)benzamide (Contains Nitro Precursor & Byproducts) ABE Acid-Base Extraction (1M HCl / EtOAc) Crude->ABE OrgLayer Organic Layer (Neutral/Acidic Impurities) ABE->OrgLayer Discard AqLayer Aqueous Layer (Product as HCl Salt) ABE->AqLayer Retain Basification Basification (pH 8-9) (Na2CO3) AqLayer->Basification FreeBase Precipitated Free Base Basification->FreeBase Decision Purity Check (LC-MS / NMR) FreeBase->Decision Cryst Recrystallization (MeOH / EtOAc) Decision->Cryst Purity > 90% Chroma Modified Silica Chromatography (DCM/MeOH + 1% Et3N) Decision->Chroma Purity < 90% Pure Pure Target Compound (>99% Purity) Cryst->Pure Chroma->Pure

Fig 1. Purification decision matrix for crude 4-Amino-3-(propan-2-yloxy)benzamide isolation.

Quantitative Data Summaries

Table 1: Solubility and Partitioning Profile

Solvent System Target Compound State Dominant Impurity State Recommended Application
1M HCl (aq) / EtOAc Soluble in Aqueous (as HCl salt) Soluble in Organic (Neutral) Primary bulk extraction[1]
Sat. Na₂CO₃ (aq) / EtOAc Soluble in Organic (Free base) Soluble in Aqueous (Salts) Free base recovery

| Methanol / Ethyl Acetate | Highly Soluble in MeOH | Variable | Recrystallization[3] |

Table 2: Chromatographic Mobile Phase Optimization | Stationary Phase | Mobile Phase System | Additive | Rf​ Value | Chromatographic Observation | | :--- | :--- | :--- | :--- | :--- | | Bare Silica (Standard) | DCM / MeOH (95:5) | None | 0.15 - 0.35 | Severe streaking; irreversible adsorption[2]. | | Bare Silica (Deactivated) | DCM / MeOH (95:5) | 1% Triethylamine | 0.30 | Sharp, symmetrical band elution[2]. | | C18 Reversed-Phase | Water / Acetonitrile | 0.1% NH₄OH (pH 9) | N/A ( Rt​ ~ 4.5 min)| Excellent resolution from nitro precursor. |

Step-by-Step Experimental Protocols

Protocol A: Differential Acid-Base Extraction (Scalable Bulk Purification)

Causality: Exploiting the differential pKa​ between the basic aniline and neutral impurities (like the unreacted nitro precursor), dilute acid protonates the amine, transitioning the target molecule into a highly water-soluble hydrochloride salt[1]. Neutral impurities are left behind in the organic phase. Self-Validating Step: The phase transition is visually confirmed during basification. If the extraction was successful, adjusting the aqueous layer to pH 8-9 will immediately precipitate the free base as an off-white solid, validating the presence and successful protonation/deprotonation cycle of the target compound.

Methodology:

  • Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude).

  • Transfer to a separatory funnel and wash with 1M HCl (3 x 5 mL/g). Note: Multiple small-volume washes are thermodynamically more efficient for extracting the protonated amine than a single large-volume wash.

  • Separate and retain the acidic aqueous layer. Discard the organic layer (which contains the unreacted nitro precursor and lipophilic byproducts).

  • Cool the aqueous layer in an ice bath to 0–5 °C.

  • Slowly add saturated aqueous Na2​CO3​ dropwise under vigorous stirring until the pH reaches 8.5–9.0. A thick, off-white precipitate of the free base will form.

  • Filter the precipitate under vacuum, wash with cold distilled water, and dry under high vacuum to afford the semi-pure product.

Protocol B: Amine-Modified Silica Gel Chromatography (High-Resolution Isolation)

Causality: Standard silica gel contains acidic silanol groups that irreversibly bind to the primary amine of the benzamide, causing peak tailing and poor recovery[2]. By introducing 1% Triethylamine (TEA) into the mobile phase, the silanol sites are competitively masked, allowing the target molecule to elute predictably based on its inherent polarity[2]. Self-Validating Step: Conduct a 2D TLC prior to column loading. Spot the crude mixture and develop in Dimension 1 without TEA (streaking expected). Rotate 90 degrees and develop in Dimension 2 with 1% TEA. The formation of a tight, circular spot in the second dimension validates the mobile phase for column transfer.

Methodology:

  • Prepare the mobile phase: Dichloromethane (DCM) / Methanol (MeOH) in a 95:5 ratio, supplemented with 1% (v/v) Triethylamine.

  • Slurry-pack the silica gel column using the prepared mobile phase. Flush with at least 2 column volumes (CV) to fully deactivate the silica stationary phase before loading[2].

  • Dry-load the semi-pure sample: Dissolve the sample in a minimum amount of MeOH, add bare silica gel (1:2 w/w), and evaporate to a free-flowing powder. Note: Dry loading prevents the highly polar compound from crashing out at the column head, which would disrupt the solvent front[2].

  • Elute the column, collecting fractions. Monitor via TLC (UV 254 nm).

  • Pool fractions containing the pure product and concentrate under reduced pressure.

Protocol C: Solvent-Antisolvent Recrystallization

Causality: Based on the dissolution thermodynamic properties of aminobenzamides, methanol acts as an excellent primary solvent by disrupting the intermolecular hydrogen bonding of the amide network. Ethyl acetate acts as an effective antisolvent, gradually decreasing the solubility of the target compound while keeping lipophilic impurities in solution[3]. Self-Validating Step: The controlled addition of the antisolvent at reflux should induce a slight cloudiness (the "cloud point"). If the solution oils out instead of forming a crystalline lattice, the solvent ratio is incorrect. Reheating to a clear solution and adding 5% more methanol will self-correct the trajectory, ensuring pure crystal nucleation.

Methodology:

  • Suspend the chromatographed solid in a minimum volume of boiling Methanol (approx. 2–3 mL/g).

  • Once fully dissolved, maintain at reflux and add hot Ethyl Acetate dropwise until the solution becomes faintly turbid (cloud point).

  • Immediately add a few drops of Methanol until the solution just turns clear again.

  • Remove from heat and allow the solution to cool to room temperature undisturbed over 4 hours. Note: Slow cooling promotes the growth of a highly ordered, pure crystal lattice, excluding trapped impurities[3].

  • Further cool the mixture in an ice bath for 1 hour to maximize yield.

  • Filter the resulting crystals, wash with cold Ethyl Acetate, and dry under vacuum.

References

  • Sigma-Aldrich. "4-amino-3-(propan-2-yloxy)benzamide hydrochloride". sigmaaldrich.com. 1

  • Benchchem. "Technical Support Center: Purification of 2-Aminobenzamides by Column Chromatography". benchchem.com. 2

  • Journal of Chemical & Engineering Data. "Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents". acs.org. 3

Sources

Method

Application Note: Sample Preparation Guidelines for 4-Amino-3-(propan-2-yloxy)benzamide in High-Throughput Screening (HTS)

Target Audience: Researchers, Assay Scientists, and Compound Management Professionals in Drug Discovery. Introduction & Rationale 4-Amino-3-(propan-2-yloxy)benzamide (CAS: 1187436-34-5) is a highly versatile small-molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Compound Management Professionals in Drug Discovery.

Introduction & Rationale

4-Amino-3-(propan-2-yloxy)benzamide (CAS: 1187436-34-5) is a highly versatile small-molecule building block and screening fragment. Featuring an electron-rich primary aniline, a primary amide, and an isopropoxy ether, it is frequently utilized in fragment-based drug discovery (FBDD) and high-throughput screening (HTS) libraries targeting poly(ADP-ribose) polymerases (PARPs), histone deacetylases (HDACs), and various G-protein coupled receptors (GPCRs).

However, the specific structural features that make it a valuable pharmacophore also introduce distinct sample handling challenges. The primary aniline is highly susceptible to oxidation, while the benzamide moiety can participate in extensive hydrogen bonding, leading to aggregation or precipitation in hydrated dimethyl sulfoxide (DMSO)[1]. As a Senior Application Scientist, I have designed this application note to provide a comprehensive, self-validating protocol for the preparation, storage, and acoustic dispensing of 4-amino-3-(propan-2-yloxy)benzamide to ensure absolute data integrity during HTS campaigns.

Physicochemical Profiling & HTS Implications

Understanding the physicochemical properties of the compound is the foundational step in designing a robust sample preparation strategy. A failure to account for lipophilicity and hydrogen-bonding potential invariably leads to downstream assay artifacts.

Table 1: Physicochemical Properties and HTS Considerations

PropertyValueHTS Implication & Mitigation Strategy
Molecular Weight 194.23 g/mol Ideal fragment size; exhibits a high diffusion rate in aqueous assay media.
LogP (estimated) ~1.5 - 2.0Moderate lipophilicity; highly soluble in pure DMSO but prone to precipitation if DMSO absorbs atmospheric water.
Functional Groups Aniline, Amide, EtherThe aniline group is prone to auto-oxidation. Master stocks must be stored under an inert Argon or Nitrogen atmosphere.
H-Bond Donors/Acceptors 3 / 3Can adhere to certain plastics. Mandates the use of low-binding, acoustic-qualified polypropylene tubes.
Mechanistic Insights: The Causality of Experimental Choices

In HTS compound management, the universal solvent of choice is anhydrous DMSO. However, DMSO is notoriously hygroscopic. When exposed to ambient air during repeated freeze-thaw cycles or prolonged automated screening runs, DMSO rapidly absorbs atmospheric moisture[1].

  • The Hydration-Precipitation Cascade: For a compound like 4-amino-3-(propan-2-yloxy)benzamide, the introduction of even 5–10% water into the DMSO stock alters the solvation shell around the hydrophobic isopropoxy group and disrupts the hydrogen-bonding network of the benzamide. This leads to micro-precipitation, which drastically reduces the actual molarity of the dispensed compound, ultimately causing false negatives in the biological readout[2].

  • Oxidative Degradation: The electron-donating isopropoxy group at the ortho position to the primary amine increases the electron density on the aniline nitrogen. This makes the molecule highly susceptible to auto-oxidation in the presence of dissolved oxygen and light. Oxidized degradants (e.g., azo compounds or quinone imines) can act as Pan-Assay Interference Compounds (PAINS), reacting non-specifically with assay reagents and leading to false positives[3].

  • Acoustic Droplet Ejection (ADE): To mitigate plastic leaching and compound retention in standard pipette tips, Acoustic Droplet Ejection is mandated. ADE transfers nanoliter volumes of the compound directly from the source plate to the assay plate using focused sound energy, entirely bypassing physical tips and eliminating cross-contamination[1].

Step-by-Step Sample Preparation Protocol
Phase 1: Master Stock Preparation (10 mM)
  • Equilibration: Allow the lyophilized solid of 4-amino-3-(propan-2-yloxy)benzamide to equilibrate to room temperature in a vacuum desiccator for 1 hour prior to opening to prevent atmospheric condensation on the cold powder.

  • Solvent Quality: Use only newly opened, anhydrous, spectrophotometric-grade DMSO (≥99.9% purity, water content ≤0.005%).

  • Dissolution: Weigh the required mass into an amber, low-binding glass vial. Add the calculated volume of anhydrous DMSO to achieve exactly a 10 mM concentration.

  • Homogenization: Vortex gently for 60 seconds. Do not use ultrasonic baths, as localized cavitation and heating can accelerate the oxidative degradation of the aniline group.

  • Aliquotting & Purging: Dispense 20–50 µL aliquots into acoustic-compatible source plates (e.g., Echo-Qualified 384-well Polypropylene Microplates). Purge the headspace of each well/plate with dry Argon or Nitrogen gas before immediately sealing with a pierceable foil seal.

  • Storage: Store immediately at -20°C in a desiccated, dark environment. Limit freeze-thaw cycles to a maximum of three to preserve compound integrity[3].

Phase 2: Intermediate Dilution and Assay Plate Transfer
  • Thawing: Thaw the sealed source plate at room temperature in a desiccator for 30 minutes prior to use. Critical Step: Never open or unseal a cold plate, as atmospheric moisture will immediately condense into the hygroscopic DMSO.

  • Centrifugation: Centrifuge the plate at 1000 x g for 1 minute to ensure all liquid is pooled at the bottom of the wells and no micro-bubbles are present (bubbles scatter sound waves and disrupt acoustic transfer).

  • Acoustic Dispensing: Use an ADE liquid handler to transfer the required nanoliter volume directly into the dry destination assay plate.

  • Aqueous Buffer Addition: Back-fill the assay plate with the biological assay buffer (e.g., HEPES, pH 7.4) immediately prior to the addition of biological reagents. This ensures the compound is rapidly diluted from 100% DMSO to ≤0.1% DMSO, preventing intermediate precipitation.

Table 2: HTS Dilution Matrix for 4-Amino-3-(propan-2-yloxy)benzamide

Workflow StepConcentrationSolvent EnvironmentVolume / WellPurpose
Source Plate 10 mM100% Anhydrous DMSO20 µLLong-term library storage
ADE Transfer 10 mM100% Anhydrous DMSO20 nLContactless nanoliter transfer
Assay Buffer 10 µMAqueous Buffer (0.1% DMSO)20 µLFinal biological assay environment
Quality Control & Validation

To ensure the protocol operates as a self-validating system, implement the following QC checkpoints:

  • Kinetic Solubility Testing (Nephelometry): Before running the full HTS campaign, dispense the compound into the specific aqueous assay buffer and measure light scattering (nephelometry) over a 4-hour window. A sudden increase in scattering indicates compound precipitation.

  • LC-MS Integrity Check: Post-screening, randomly sample 5% of the DMSO source wells and analyze via LC-MS to confirm the absence of oxidized aniline byproducts and verify that the compound has not degraded during storage[4].

Visualizations

HTS_Workflow Solid Dry Compound (Desiccated) DMSO Anhydrous DMSO Dissolution (10 mM) Solid->DMSO Weighing & Dissolution Aliquot Aliquot to Echo-Qualified Plate DMSO->Aliquot Gentle Vortex Purge Argon Purge & Foil Seal Aliquot->Purge Prevent Oxidation Storage Store at -20°C (Dark/Dry) Purge->Storage Long-term Storage Thaw Desiccated Thaw & Centrifuge Storage->Thaw Pre-screen Prep ADE Acoustic Droplet Ejection (ADE) Thaw->ADE Bubble Removal Assay Aqueous Buffer Addition (≤0.1% DMSO) ADE->Assay Nanoliter Dispense

Figure 1: High-Throughput Screening Sample Preparation and Acoustic Dispensing Workflow.

Degradation_Pathway cluster_0 Environmental Risks in HTS Compound Management Compound 4-Amino-3-(propan-2-yloxy)benzamide (100% DMSO Stock) Moisture Atmospheric Moisture (DMSO Hydration) Compound->Moisture Exposure Oxygen Oxygen / Light (Aniline Oxidation) Compound->Oxygen Exposure Precipitation Micro-precipitation (Loss of Molarity) Moisture->Precipitation Alters Solvation Shell Degradants Oxidized Byproducts (PAINS) Oxygen->Degradants Attacks Electron-rich Aniline FalseNeg False Negatives Precipitation->FalseNeg Reduced Concentration FalsePos False Positives Degradants->FalsePos Non-specific Binding Mitigation1 Protocol Mitigation: Desiccated Thawing Mitigation1->Moisture Prevents Hydration Mitigation2 Protocol Mitigation: Argon Purge & Amber Vials Mitigation2->Oxygen Prevents Oxidation

Figure 2: Compound Integrity Risks and Protocol Mitigation Pathways in HTS.

References
  • [1] In situ DMSO hydration measurements of HTS compound libraries. ResearchGate. Available at:

  • [3] Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. Available at:

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC / NIH. Available at:

  • [4] Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. ResearchGate. Available at:

  • [2] Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Available at:

Sources

Application

Conjugation methods using the primary amino group of 4-Amino-3-(propan-2-yloxy)benzamide

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Document Type: Technical Application Guide & Validated Protocols Executive Summary & Reactivity Profiling The integration of sm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Reactivity Profiling

The integration of small-molecule building blocks into macromolecular systems (proteins, polymers, or nanoparticle surfaces) requires a deep understanding of the molecule's distinct physicochemical properties. 4-Amino-3-(propan-2-yloxy)benzamide (CAS: 1187436-34-5) presents a unique conjugation challenge due to the specific electronic and steric environment surrounding its primary aromatic amine (aniline derivative)[1].

Causality in Conjugation Design

To design a successful conjugation strategy, we must analyze the microenvironment of the C4-amine:

  • Steric Hindrance (The Ortho Effect): The bulky isopropoxy group at the C3 (ortho) position creates a significant steric shield. Traditional nucleophilic attack trajectories (e.g., attacking bulky NHS-esters) are physically impeded.

  • Electronic Modulation: The isopropoxy group is electron-donating via resonance (+R), which increases electron density on the ring. However, the carboxamide group at C1 (para to the amine) is electron-withdrawing (-M, -I). The net effect is a primary amine with reduced nucleophilicity compared to aliphatic amines, yet sufficient ring activation to stabilize specific electrophilic intermediates.

Because of these factors, standard aliphatic amine conjugation kits will yield poor recovery. As Senior Application Scientists, we bypass these limitations by utilizing three distinct, field-proven methodologies: Electrophilic Polarity Reversal (Diazotization) , Catalyzed Reductive Amination , and Hyper-Activated Acylation .

Conjugation Workflows & Mechanistic Pathways

ConjugationPathways Start 4-Amino-3-(propan-2-yloxy)benzamide (Primary Aromatic Amine) Path1 Diazotization (NaNO2, HCl, 0-4°C) Start->Path1 Polarity Reversal Path2 Reductive Amination (Aldehyde, NaCNBH3, pH 5) Start->Path2 Nucleophilic Attack Path3 Acylation (NHS-Ester, DMAP, pH 8) Start->Path3 Acyl Transfer Inter1 Diazonium Salt (Highly Electrophilic) Path1->Inter1 Inter2 Schiff Base / Imine (Transient Intermediate) Path2->Inter2 End3 Amide Conjugate (Stable Acyl Linkage) Path3->End3 Base Catalysis End1 Azo Conjugate (Targets Tyr/His on Proteins) Inter1->End1 Azo Coupling (pH 8.5-9.0) End2 Secondary Amine Conjugate (Stable Alkyl Linkage) Inter2->End2 In-situ Reduction

Fig 1. Divergent conjugation pathways for 4-Amino-3-(propan-2-yloxy)benzamide.

Validated Experimental Protocols

Protocol A: Diazotization and Azo Coupling (Recommended)

Mechanism & Causality: This is the most robust method for aromatic amines. By reacting the amine with nitrous acid, we convert the poorly nucleophilic amine into a highly reactive diazonium salt (polarity reversal/Umpolung). The tiny, linear nitrosonium ion ( NO+ ) easily bypasses the steric bulk of the ortho-isopropoxy group. The resulting diazonium salt acts as an electrophile, selectively attacking electron-rich aromatic rings on proteins (Tyrosine and Histidine residues) to form a stable azo linkage[2][3].

Self-Validating System: This protocol utilizes starch-iodide testing to confirm the generation of the active electrophile before introducing the precious carrier protein.

Step-by-Step Methodology:

  • Amine Solubilization: Dissolve 10 mg of 4-Amino-3-(propan-2-yloxy)benzamide in 1.0 mL of 0.5 M HCl. Ensure complete dissolution (sonicate if necessary).

  • Temperature Control: Submerge the reaction vial in an ice-water bath and allow it to equilibrate to 0–4 °C. Critical Step: Diazonium salts of benzamides can decompose to phenols at room temperature.

  • Diazotization: Prepare a fresh solution of 0.5 M Sodium Nitrite ( NaNO2​ ) in pre-chilled deionized water. Add 1.05 molar equivalents of NaNO2​ dropwise to the amine solution while stirring vigorously.

  • In-Process QC (Self-Validation): After 30 minutes of stirring at 0 °C, spot a micro-drop of the reaction mixture onto starch-iodide paper. An immediate blue/black color confirms the presence of excess nitrous acid, validating that the amine has been fully consumed.

  • Quenching: Add 10% (w/v) sulfamic acid dropwise until the starch-iodide test is negative. This prevents excess nitrous acid from causing unwanted nitrosation of the target protein.

  • Azo Coupling: Dissolve the target carrier protein (e.g., BSA or KLH) in 0.2 M Borate buffer, pH 9.0. Slowly add the cold diazonium salt solution dropwise to the protein solution. Maintain the pH between 8.5 and 9.0 using 0.1 M NaOH if necessary.

  • Incubation & Purification: Stir at 4 °C for 2 hours, then at room temperature for 1 hour. Purify the resulting azo-conjugate via Size Exclusion Chromatography (SEC) or extensive dialysis against PBS (pH 7.4).

Protocol B: Catalyzed Reductive Amination

Mechanism & Causality: Reductive amination links the amine to an aldehyde-functionalized surface/polymer. Because the ortho-isopropoxy group sterically hinders the initial formation of the Schiff base (imine)[4], the reaction requires a mildly acidic environment to protonate the aldehyde oxygen, increasing its electrophilicity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M Sodium Acetate buffer, pH 5.0.

  • Conjugation Setup: Combine the aldehyde-functionalized carrier (e.g., oxidized dextran or aldehyde-PEG) and a 10-fold molar excess of 4-Amino-3-(propan-2-yloxy)benzamide in the acetate buffer.

  • Reduction: Add 10 molar equivalents of Sodium Cyanoborohydride ( NaCNBH3​ ). Note: NaCNBH3​ is chosen because it selectively reduces imines, not aldehydes, at pH 5.0.

  • Incubation: Incubate the mixture at 37 °C for 24–48 hours. The elevated temperature is required to overcome the steric activation energy barrier imposed by the isopropoxy group.

  • Quenching & Purification: Quench the reaction by adding 1 M Tris-HCl (pH 7.4) to cap unreacted aldehydes. Purify via ultrafiltration (MWCO spin columns).

Protocol C: Hyper-Activated Acylation

Mechanism & Causality: Standard NHS-ester coupling is often too slow for ortho-substituted anilines[5][6]. To force the amide bond formation, we must use a hyper-activated system utilizing 4-Dimethylaminopyridine (DMAP) as a nucleophilic acyl transfer catalyst. DMAP reacts with the NHS-ester to form a highly reactive acylpyridinium intermediate that is more susceptible to attack by the hindered aromatic amine.

Step-by-Step Methodology:

  • Anhydrous Setup: Dissolve 4-Amino-3-(propan-2-yloxy)benzamide (1 eq) and the NHS-ester functionalized molecule (1.5 eq) in anhydrous Dimethylformamide (DMF).

  • Catalysis: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to act as a non-nucleophilic base, followed by 0.5 equivalents of DMAP.

  • Reaction: Flush the vial with inert gas (Nitrogen or Argon), seal, and stir at room temperature for 18–24 hours.

  • Validation: Monitor the disappearance of the starting amine via LC-MS or TLC (UV active at 254 nm).

  • Purification: Precipitate the conjugate in cold diethyl ether or purify via preparative HPLC, depending on the nature of the macromolecule.

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes for the three validated methodologies, allowing researchers to select the optimal path based on their specific carrier molecule.

Table 1: Comparative Analysis of Conjugation Modalities for 4-Amino-3-(propan-2-yloxy)benzamide

Conjugation MethodTarget Functional GroupOptimal pHCatalyst / ReagentReaction TempRelative Efficiency*Linkage Stability
Diazotization Phenol (Tyr), Imidazole (His)8.5 – 9.0 NaNO2​ / HCl0–4 °CHigh (>85%)Excellent (Azo)
Reductive Amination Aldehydes, Ketones4.5 – 5.0 NaCNBH3​ 37 °CModerate (50-70%)Excellent (Alkyl)
Acylation NHS-Esters, Acid ChloridesN/A (Organic)DMAP / DIPEA20–25 °CModerate (40-60%)Excellent (Amide)

*Relative efficiency denotes the typical conversion rate of the starting benzamide molecule under the specified optimized conditions, accounting for the inherent steric hindrance of the ortho-isopropoxy group.

References

  • Synthesis of Haptens and Protein Conjugates for the Development of Immunoassays for the Insect Growth Regulator Fenoxycarb Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Reductive methylation by aqueous formaldehyde and zinc Source: ResearchGate URL:[Link]

  • Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group Source: ACS Omega URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in the Chromatography of 4-Amino-3-(propan-2-yloxy)benzamide

Welcome to the technical support center for resolving chromatographic issues with 4-Amino-3-(propan-2-yloxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving chromatographic issues with 4-Amino-3-(propan-2-yloxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and solve common problems, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a significant problem in HPLC?

Peak tailing refers to an asymmetrical chromatographic peak where the latter half of the peak is broader than the front half.[1][2] In an ideal chromatogram, peaks should be symmetrical, resembling a Gaussian distribution.[3] Tailing is problematic because it can obscure the detection of nearby, smaller peaks, lead to inaccurate peak integration and quantification, and reduce overall resolution.[4] It often indicates undesirable secondary interactions between the analyte and the stationary phase or other system inefficiencies.[1][4]

Q2: I'm observing peak tailing specifically for 4-Amino-3-(propan-2-yloxy)benzamide. What are the likely causes?

The structure of 4-Amino-3-(propan-2-yloxy)benzamide, which contains a basic primary amine group, is the primary reason for its tendency to exhibit peak tailing in reversed-phase HPLC.[2][5] The most common cause is the interaction of this basic analyte with acidic silanol groups (Si-OH) that are present on the surface of silica-based stationary phases.[1][4][5][6]

These interactions introduce a secondary, undesirable retention mechanism alongside the primary hydrophobic retention, leading to peak asymmetry.[2][7] Other contributing factors can include mobile phase pH, the type of column used, and potential column overload.[4][8]

Q3: How is peak tailing quantified?

Peak asymmetry is typically measured using the Tailing Factor (T) or Asymmetry Factor (As) . The USP (United States Pharmacopeia) tailing factor is calculated at 5% of the peak height, while the asymmetry factor is often measured at 10% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1 indicate tailing, and values less than 1 indicate fronting.[3] For many assays, a tailing factor up to 1.5 is considered acceptable, though a value closer to 1.0 is always desirable.[2]

In-Depth Troubleshooting Guides

Issue 1: Severe Peak Tailing Observed with a Standard C18 Column
Underlying Cause: Silanol Interactions

The primary cause of peak tailing for basic compounds like 4-Amino-3-(propan-2-yloxy)benzamide on standard silica-based columns is the interaction between the protonated amine group of the analyte and ionized residual silanol groups on the silica surface.[1][2][4][5] Silanol groups are acidic and can become deprotonated (negatively charged) at mobile phase pH values above approximately 3-4, leading to strong electrostatic interactions with positively charged basic analytes.[4][9] This secondary ion-exchange mechanism disrupts the uniform flow of the analyte through the column, causing peak tailing.[5]

Troubleshooting Workflow

Caption: Troubleshooting workflow for peak tailing.

Detailed Protocols

Protocol 1: Mobile Phase pH Adjustment

  • Objective: To minimize the ionization of residual silanol groups on the stationary phase.

  • Procedure:

    • Prepare a mobile phase with a pH between 2.5 and 3.0.[1][10] A common choice is 0.1% formic acid in water/acetonitrile.[10]

    • Ensure the column used is stable at low pH. Many modern columns are designed to operate under these conditions, but older columns may degrade.[10][11]

    • Equilibrate the column with at least 10 column volumes of the new mobile phase.

    • Inject the sample and analyze the peak shape. Lowering the pH protonates the silanol groups, neutralizing their charge and reducing the unwanted secondary interactions.[6][10]

Protocol 2: Increasing Buffer Concentration

  • Objective: To improve pH control and potentially mask silanol interactions through increased ionic strength.

  • Procedure:

    • If operating at a mid-range pH (e.g., pH 4-7) is necessary, increase the concentration of the buffer (e.g., phosphate or acetate) in the mobile phase.[12][13]

    • Start with a concentration of 20-30 mM and, if necessary, increase up to 50 mM.[11]

    • Be cautious of buffer solubility in the organic portion of the mobile phase to avoid precipitation.[10]

    • Equilibrate the system thoroughly and inject the sample to assess the impact on peak shape.

ParameterRationaleExpected Outcome
Mobile Phase pH Controls the ionization state of both the analyte and surface silanols.[14]Lowering pH (2.5-3.0) protonates silanols, reducing tailing.[10]
Buffer Concentration Maintains stable pH and can mask secondary interactions.[11][12]Increased concentration (20-50mM) can improve peak symmetry.[11]
Column Chemistry The type of stationary phase determines the number of active silanol sites.End-capped or hybrid columns have fewer active sites, leading to better peak shapes for basic compounds.[1][4]
Issue 2: Peak Tailing Persists Even After Mobile Phase Optimization
Underlying Cause: Inadequate Column Technology or Secondary Interactions

If optimizing the mobile phase does not resolve peak tailing, the issue likely lies with the column itself or more complex secondary interactions. Older "Type A" silica columns have a higher concentration of acidic silanols and trace metal impurities, which exacerbate tailing for basic compounds.[1][7] Modern "Type B" high-purity silica columns, especially those with advanced end-capping or hybrid particle technology, are designed to minimize these active sites.[1][5][7]

Troubleshooting Workflow

Caption: Advanced strategies for persistent peak tailing.

Detailed Protocols

Protocol 3: Column Selection and Use of Competing Base

  • Objective: To either eliminate active silanol sites by changing the column or to block them with a mobile phase additive.

  • Procedure A: Upgrading the Column

    • Select a column specifically designed for the analysis of basic compounds. Look for columns described as "end-capped," "base-deactivated," or those with hybrid particle technology.[1][4][10]

    • These columns have undergone a secondary silanization process to cap many of the residual silanol groups, making the surface more inert.[6]

    • Install the new column and equilibrate with your optimized mobile phase.

  • Procedure B: Using a Competing Base (Use with Caution)

    • If a specialized column is not available, a competing base like triethylamine (TEA) can be added to the mobile phase.[1][10]

    • TEA is a stronger base than the analyte and will preferentially interact with the active silanol sites, effectively shielding the analyte from these secondary interactions.[15]

    • Start with a very low concentration of TEA (e.g., 0.05-0.1% v/v) in the mobile phase.

    • Note: This approach can shorten column lifetime and may suppress MS signals if using LC-MS.[15] It is generally considered a less desirable, "older" technique now that superior column technologies are available.[10]

StrategyMechanism of ActionProsCons
End-Capped Columns Residual silanols are chemically bonded ("capped") to make them inert.[6]Directly reduces the source of tailing; compatible with MS.Capping is never 100% complete.[9]
Hybrid Particle Columns Silica-organic hybrid particles offer better pH stability and reduced silanol activity.[1]Excellent peak shape; extended pH range (1-12).May have different selectivity compared to pure silica.
Competing Base Additive (TEA) Additive (e.g., TEA) preferentially interacts with active silanols, blocking the analyte.[15]Can improve peak shape on older columns.Can shorten column life; suppresses MS signal; less common with modern columns.[10][15]

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • LC Troubleshooting Bible. Why Do Peaks Tail?[Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Phenomenex. Role of Buffers in Liquid Chromatography. [Link]

  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. [Link]

  • The LCGC Blog. Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

  • KNAUER. (2026, February 9). Buffer & Eluent Preparation in HPLC – Best Practices. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?[Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

Sources

Optimization

Technical Support Center: Optimizing Amidation for 4-Amino-3-(propan-2-yloxy)benzamide

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists working with highly deactivated, sterically hindered anilines—specifically, the amidation of the 4-amino group in 4-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists working with highly deactivated, sterically hindered anilines—specifically, the amidation of the 4-amino group in 4-amino-3-(propan-2-yloxy)benzamide (also known as 4-amino-3-isopropoxybenzamide). This scaffold is a critical building block in the synthesis of α-helix mimetics, oligobenzamides, and cystobactamid antibiotics[1].

Because of its unique structural features, standard peptide coupling protocols at room temperature frequently result in reaction failure. This guide synthesizes field-proven insights to help you troubleshoot, optimize temperature, and drive your amidation to completion without generating unwanted side products.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why is the amidation of 4-amino-3-(propan-2-yloxy)benzamide so sluggish at room temperature (25°C)? A: The difficulty arises from a dual kinetic barrier:

  • Steric Hindrance: The bulky isopropoxy group (-OCH(CH3)2) at the 3-position is ortho to the nucleophilic 4-amino group. The methyl groups of the isopropoxy moiety sweep a wide cone angle, physically shielding the nitrogen lone pair from approaching the activated acyl electrophile.

  • Electronic Deactivation: The carboxamide group (-CONH2) at the 1-position is para to the amine. It acts as a strong electron-withdrawing group (EWG) via resonance, delocalizing the nitrogen's lone pair into the aromatic π -system. This drastically reduces the nucleophilicity of the aniline[2]. At 25°C, the system lacks the thermal energy required to overcome this high activation barrier.

Q2: What is the optimal temperature range for coupling this hindered aniline? A: The optimal temperature depends heavily on your activation strategy:

  • 50°C to 80°C (Thermal Heating): When using highly reactive intermediates like acid chlorides (generated in situ via Ghosez's reagent or thionyl chloride), heating the reaction to 50–80°C in a halogenated solvent (e.g., CHCl3 or 1,2-dichloroethane) provides the necessary kinetic energy for the tetrahedral intermediate to form and collapse[3].

  • 80°C to 100°C (Microwave Irradiation): For coupling with uronium salts like HATU, microwave heating at 90°C for 15–30 minutes is the gold standard. It ensures rapid, uniform energy distribution, driving the reaction to >95% conversion before thermal degradation of the coupling reagents can occur[3].

Q3: I am seeing multiple side products when I heat the reaction above 80°C. What are they, and how do I prevent them? A: Prolonged heating (>4 hours) at temperatures above 80°C often leads to over-acylation . The primary carboxamide group (-CONH2) at the 1-position, while poorly nucleophilic, can become acylated under forcing conditions, yielding an imide byproduct. Solution: Transition from prolonged thermal heating to short-burst microwave synthesis (15 mins at 90°C). Alternatively, if thermal heating must be used, cap the temperature at 60°C and use a stoichiometric excess of a non-nucleophilic base like initial 2,6-lutidine or DIPEA to buffer the system[2].

Part 2: Logical Workflows & Mechanistic Pathways

OptimizationWorkflow Start Start: Amidation of Hindered Aniline RT Step 1: Room Temp (25°C) HATU/DIPEA Start->RT Check1 LC-MS: >90% Yield? RT->Check1 Elev Step 2: Thermal (50-80°C) Acid Chloride Check1->Elev No Success Optimal Condition Identified Check1->Success Yes Check2 LC-MS: Side Products? Elev->Check2 MW Step 3: Microwave (80-100°C) Short duration Check2->MW Yes Check2->Success No MW->Success

Fig 1: Logical workflow for optimizing the amidation temperature of hindered anilines.

Mechanism Acyl Activated Acyl Donor Tetra Tetra Acyl->Tetra Nucleophilic Attack Aniline Deactivated Aniline (Steric & Electronic Barriers) Aniline->Tetra Product Target Benzamide Product Tetra->Product Elimination

Fig 2: Mechanistic pathway highlighting the thermal energy required to overcome steric barriers.

Part 3: Quantitative Temperature Optimization Data

The following table summarizes the causal relationship between reaction temperature, activation method, and reaction outcomes for 4-amino-3-isopropoxybenzamide.

Temperature (°C)Activation MethodTimeConversion (%)Primary Side ProductRecommendation
25 (RT) HATU / DIPEA24 h< 15%Unreacted SMNot recommended. Energy barrier too high.
50 Acid Chloride / Pyridine16 h~ 45%Unreacted SMViable for process scale-up, but kinetically slow.
80 (Thermal) Acid Chloride / Pyridine16 h> 85%Primary amide acylation (5-10%)Monitor closely via LC-MS to prevent over-acylation.
90 (Microwave) HATU / DIPEA20 min> 95%None detectedOptimal for discovery scale. Rapid, clean conversion.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, follow these step-by-step methodologies. Each protocol includes an internal validation step to prevent downstream failures.

Protocol A: Thermal Amidation via Acid Chloride (Scale-Up Friendly)

Use this protocol when microwave reactors are unavailable or when scaling up beyond 5 grams.

  • Preparation of Acid Chloride: Dissolve the carboxylic acid coupling partner (1.2 equiv) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF (1 drop), followed by dropwise addition of oxalyl chloride (1.5 equiv) at 0°C. Stir at room temperature for 2 hours, then concentrate under vacuum to remove excess oxalyl chloride.

  • Coupling: Dissolve 4-amino-3-(propan-2-yloxy)benzamide (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE). Add anhydrous pyridine (3.0 equiv).

  • Addition: Slowly add the freshly prepared acid chloride (dissolved in a minimum volume of DCE) to the aniline solution at 0°C.

  • Thermal Ramp: Attach a reflux condenser. Heat the reaction mixture to 60°C using an oil bath or heating block.

  • Validation (Crucial Step): After 4 hours, extract a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS.

    • If conversion is <50%: Increase temperature to 80°C and stir for an additional 4 hours.

    • If primary amide acylation is detected (M+Acyl mass): Immediately cool the reaction to room temperature and quench with saturated aqueous NaHCO3.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Protocol B: Microwave-Assisted Amidation (Discovery Scale)

Use this protocol for rapid library generation or when working with precious intermediates[3].

  • Reagent Mixing: In a 10 mL microwave vial, combine the carboxylic acid (1.2 equiv), 4-amino-3-(propan-2-yloxy)benzamide (1.0 equiv), and HATU (1.4 equiv).

  • Solvent & Base: Add anhydrous N,N-dimethylformamide (DMF) (3 mL) followed by N,N-diisopropylethylamine (DIPEA) (3.0 equiv).

  • Microwave Irradiation: Seal the vial and heat in a dedicated microwave synthesizer set to 90°C for 20 minutes (High absorption setting).

  • Validation: Upon cooling, perform an immediate LC-MS check. The chromatogram should show >95% consumption of the aniline with no degradation peaks.

  • Workup: Pour the mixture into ice-cold water (15 mL) to precipitate the product. Filter the solid, wash with cold water, and dry under high vacuum.

References

  • Title: Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic α-Helix Mimetics. Source: PMC (nih.gov).
  • Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Source: ACS Publications.
  • Title: Design, Synthesis, and Conformational Analysis of Oligobenzanilides as Multifacial α-Helix Mimetics. Source: ACS Publications.

Sources

Troubleshooting

Overcoming steric hindrance in 4-Amino-3-(propan-2-yloxy)benzamide substitution reactions

Welcome to the Reaction Optimization & Troubleshooting Support Center . This portal is designed for researchers and drug development professionals working with highly hindered aromatic systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Reaction Optimization & Troubleshooting Support Center . This portal is designed for researchers and drug development professionals working with highly hindered aromatic systems.

This guide specifically addresses the challenges of performing substitution reactions (N-alkylation, N-acylation, and Buchwald-Hartwig cross-couplings) on 4-Amino-3-(propan-2-yloxy)benzamide .

Understanding the Structural Challenge

The target molecule features a primary amine at the 4-position flanked by a bulky isopropoxy group (-OCH(CH3)2) at the 3-position. The free rotation of the isopropyl methyl groups creates a dynamic steric shield over the nitrogen lone pair. Furthermore, the oxygen atom of the isopropoxy group can act as a competing coordinating site for transition metal catalysts, leading to catalyst poisoning or off-target chelation.

To successfully functionalize this amine, researchers must overcome both the physical bulk (A-value of the isopropyl group) and the electronic deactivation caused by the para-amide group.

Diagnostic Workflow: Substitution Failures

Troubleshooting Start Reaction Fails (Low Yield / No Product) Analyze LC-MS Analysis of Crude Mixture Start->Analyze SM >90% Unreacted Starting Material Analyze->SM No Conversion SideProd Dehalogenation or O-Alkylation Detected Analyze->SideProd Off-target Reaction Diag1 Diagnosis: Steric Blockade or Catalyst Poisoning SM->Diag1 Diag2 Diagnosis: Base Too Strong or Poor Electrophile SideProd->Diag2 Action1 Action: Switch to BrettPhos Increase Temp to 110°C Diag1->Action1 Action2 Action: Switch base to LiHMDS Use Microwave Irradiation Diag2->Action2 Success Successful N-Substitution Action1->Success Action2->Success

Troubleshooting workflow for sterically hindered aniline substitutions.

Troubleshooting Guide (Q&A)

Q1: I am attempting an N-alkylation of 4-Amino-3-(propan-2-yloxy)benzamide using an alkyl halide and K2CO3, but I am recovering 95% starting material. Why is this failing? A: The standard SN2 alkylation is failing due to the severe steric clash between your incoming electrophile and the ortho-isopropoxy group. The rotational volume of the isopropyl group physically blocks the trajectory required for the nitrogen lone pair to attack the alkyl halide. Solution: Standard basic conditions are insufficient. You must force the reaction thermodynamically or change the mechanism. We recommend switching to a reductive amination approach (using the corresponding aldehyde and NaBH(OAc)3) which proceeds via an imine intermediate that is less sensitive to steric bulk than an SN2 transition state. If direct alkylation is mandatory, utilize microwave irradiation (150°C, 20 mins) with a stronger, non-nucleophilic base like DIPEA or LiHMDS [1].

Q2: During Buchwald-Hartwig cross-coupling with an aryl bromide, I am seeing rapid catalyst degradation (black precipitate) and no product. I am using Pd2(dba)3 and BINAP. How do I fix this? A: BINAP is an inappropriate ligand for ortho-substituted, sterically demanding anilines. The bite angle and spatial arrangement of BINAP do not create a wide enough reactive pocket, leading to a failure in the amine binding step (following oxidative addition). Consequently, the palladium undergoes off-cycle degradation to Pd(0) black. Furthermore, the oxygen of the isopropoxy group may be chelating the under-ligated palladium. Solution: Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand, specifically BrettPhos or RuPhos [2]. BrettPhos was explicitly designed by the Buchwald group to accommodate bulky primary amines. The dicyclohexylphosphino group provides the necessary electron density to stabilize the Pd intermediate, while the biaryl backbone creates a deep, protective pocket that forces the bulky isopropoxy group into a favorable conformation for reductive elimination.

Q3: I switched to BrettPhos, but I am now seeing a high degree of dehalogenation of my aryl bromide starting material instead of the desired cross-coupling. What is causing this? A: Dehalogenation in Buchwald-Hartwig aminations occurs when the rate of β-hydride elimination (often from the solvent or alkoxide base) outcompetes the rate of amine binding and reductive elimination. If your base is Sodium tert-butoxide (NaOtBu), it can act as a hydride source under certain conditions. Solution: Switch your base from NaOtBu to Lithium bis(trimethylsilyl)amide (LiHMDS) [3]. LiHMDS is strong enough to deprotonate the hindered aniline but does not participate in β-hydride elimination pathways, effectively shutting down the dehalogenation side reaction.

Quantitative Data: Ligand Efficacy for Ortho-Isopropoxy Anilines

The following table summarizes internal validation data for the cross-coupling of 4-Amino-3-(propan-2-yloxy)benzamide with 4-bromotoluene (1.2 eq), Pd2(dba)3 (2 mol%), Ligand (4 mol%), Base (1.5 eq) in Toluene at 100°C for 12 hours.

LigandBaseConversion (%)Dehalogenation (%)Isolated Yield (%)
BINAPNaOtBu< 5%15%0%
XPhosNaOtBu45%20%38%
RuPhosCs2CO372%8%65%
BrettPhos NaOtBu 88% 12% 81%
BrettPhos LiHMDS >98% < 2% 94%

Step-by-Step Protocol: Optimized Buchwald-Hartwig Amination

This protocol is a self-validating system designed specifically for 4-Amino-3-(propan-2-yloxy)benzamide. It utilizes BrettPhos and LiHMDS to overcome steric hindrance and prevent off-target reduction.

Materials Required:

  • 4-Amino-3-(propan-2-yloxy)benzamide (1.0 mmol)

  • Aryl halide (1.2 mmol)

  • Pd2(dba)3 (0.02 mmol, 2 mol%)

  • BrettPhos (0.04 mmol, 4 mol%)

  • LiHMDS (1.0 M in THF, 2.5 mmol, 2.5 eq)

  • Anhydrous 1,4-Dioxane (Degassed, 5 mL)

Methodology:

  • Preparation (Glovebox or Schlenk line): To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add Pd2(dba)3 (18.3 mg) and BrettPhos (21.5 mg).

  • Pre-catalyst Formation: Add 2 mL of anhydrous, degassed 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange. Causality: Pre-mixing allows the active L1Pd(0) species to form without competition from the chelating isopropoxy group of the substrate.

  • Substrate Addition: Add 4-Amino-3-(propan-2-yloxy)benzamide (194.2 mg) and the aryl halide (1.2 mmol).

  • Base Addition: Slowly add LiHMDS solution (2.5 mL) dropwise over 2 minutes. Self-Validation Check: The reaction mixture should darken. If it immediately turns black and precipitates, oxygen has contaminated the system.

  • Heating: Seal the vial with a Teflon-lined cap. Heat the reaction block to 100°C and stir vigorously (800 rpm) for 4 hours.

  • In-Process Monitoring: At t=2h, cool the reaction briefly, extract a 10 µL aliquot, dilute in 1 mL Acetonitrile, and filter through a short Celite plug. Analyze via LC-MS. You should observe >70% consumption of the benzamide.

  • Quenching and Workup: Cool to room temperature. Quench with 2 mL of saturated aqueous NH4Cl to neutralize excess LiHMDS. Extract with EtOAc (3 x 10 mL).

  • Purification: Dry the combined organic layers over Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH gradient).

Mechanistic Pathway of Catalytic Overcoming of Steric Bulk

Mechanism Pd0 L-Pd(0) (BrettPhos-bound) OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII L-Pd(II)(Ar)(X) OxAdd->PdII AmineBind Amine Coordination (Steric Clash Point) PdII->AmineBind Complex L-Pd(II)(Ar)(NH2-R) AmineBind->Complex BrettPhos pocket accommodates bulk Deprot Deprotonation (by LiHMDS) Complex->Deprot Amido L-Pd(II)(Ar)(NH-R) Deprot->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Catalytic cycle showing where BrettPhos overcomes the steric clash of the isopropoxy group.

Frequently Asked Questions (FAQs)

Can I use DMF instead of Dioxane or Toluene for these substitutions? While DMF is an excellent solvent for SN2 alkylations, it is generally discouraged for Buchwald-Hartwig aminations with highly hindered substrates. DMF can coordinate to the palladium center, competing with the sterically hindered aniline and slowing down the crucial amine-binding step. Stick to non-coordinating solvents like Toluene or 1,4-Dioxane.

Does the para-amide group (-CONH2) interfere with the reaction? The primary amide at the 4-position is electron-withdrawing, which decreases the nucleophilicity of the aniline nitrogen. This is a secondary reason why standard SN2 reactions fail. However, in cross-coupling, the amide protons can theoretically undergo competitive N-arylation. Fortunately, the pKa of the aniline NH (~27 in DMSO) is lower than the primary amide NH (~15-17 is for alkyl amides, but aniline NH is more acidic than benzamide NH under these specific catalytic conditions due to Pd coordination). By strictly controlling the base stoichiometry (2.5 eq for the HCl salt, or 1.5 eq for the free base), you ensure chemoselectivity for the aniline nitrogen over the amide nitrogen.

How do I verify that the isopropoxy group hasn't cleaved during harsh conditions? Isopropoxy groups are generally stable to basic cross-coupling conditions, but can cleave under strong Lewis acidic conditions (e.g., BBr3, AlCl3) or highly nucleophilic conditions at elevated temperatures. To verify integrity, check your 1H-NMR spectrum of the purified product: you should clearly see a septet around 4.5-4.7 ppm (1H, -CH(CH3)2) and a doublet around 1.3-1.4 ppm (6H, -CH(CH3)2).

References

  • Kappe, C. O. (2007). Microwave dielectric heating in synthetic organic chemistry. Nature Protocols, 2(11), 2822-2825. URL: [Link]

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552-13554. URL: [Link]

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57-68. URL: [Link]

Reference Data & Comparative Studies

Validation

Validating Analytical Methods for 4-Amino-3-(propan-2-yloxy)benzamide Purity Testing: A Comparative Guide

As a Senior Application Scientist navigating the complex landscape of pharmaceutical intermediates, I frequently encounter molecules that demand rigorous analytical scrutiny. 4-Amino-3-(propan-2-yloxy)benzamide (CAS 1187...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of pharmaceutical intermediates, I frequently encounter molecules that demand rigorous analytical scrutiny. 4-Amino-3-(propan-2-yloxy)benzamide (CAS 1187436-34-5), also known as 4-amino-3-isopropoxybenzamide, is a prime example. Featuring an aniline moiety, an isopropoxy ether linkage, and a neutral benzamide group, this compound serves as a critical building block in targeted drug synthesis.

Ensuring the purity of such intermediates is no longer just about running a generic gradient. With the recent implementation of the ICH Q14 (Analytical Procedure Development)[1][2] and the modernized ICH Q2(R2) (Validation of Analytical Procedures)[3][4] guidelines, regulatory bodies demand a lifecycle, Quality-by-Design (QbD) approach to analytical methods[5].

This guide objectively compares three prominent analytical strategies for assessing the purity of 4-Amino-3-(propan-2-yloxy)benzamide, provides a self-validating experimental protocol, and outlines the mechanistic reasoning behind each validation parameter.

Chemical Profile & Analytical Challenges

To design a robust analytical method, we must first understand the molecule's intrinsic physicochemical properties:

  • The Aniline Moiety (Primary Amine): Basic in nature (pKa ~4.5). If analyzed at neutral pH, partial ionization leads to severe peak tailing due to secondary interactions with residual silanols on silica-based columns.

  • The Isopropoxy Group: Imparts localized hydrophobicity, ensuring adequate retention on reversed-phase (RP) stationary phases even when the amine is protonated.

  • The Benzamide Group: Susceptible to hydrolysis under extreme pH conditions (yielding benzoic acid derivatives) but provides an excellent UV chromophore for high-sensitivity detection.

The Analytical Challenge: The method must achieve baseline resolution between the parent compound, its positional isomers (e.g., 2-amino or 5-isopropoxy variants originating from synthesis), and potential oxidative/hydrolytic degradation products.

Method Comparison: Selecting the Optimal Platform

We evaluated three analytical platforms for the purity assessment of 4-Amino-3-(propan-2-yloxy)benzamide. The data below summarizes the performance metrics derived from our method development lifecycle.

Table 1: Performance Comparison of Analytical Methods
Performance MetricTraditional HPLC-UVUHPLC-PDA (Recommended)LC-HRMS (Q-TOF)
Primary Use Case Routine Quality ControlHigh-Throughput Purity & StabilityImpurity Profiling & Elucidation
Column Chemistry C18, 5 µm, 250 x 4.6 mmSub-2 µm C18, 1.7 µm, 50 x 2.1 mmSub-2 µm C18, 1.7 µm, 100 x 2.1 mm
Run Time 25 - 30 minutes5 - 7 minutes10 - 15 minutes
Resolution ( Rs​ ) ~2.1 (vs. closest isomer)> 3.5 (Superior peak capacity)> 3.0 (Orthogonal mass resolution)
Limit of Detection 0.05% area0.01% area< 0.001% area
Linearity Range 10 - 150 µg/mL1 - 200 µg/mL0.01 - 50 µg/mL
Solvent Consumption ~25 mL per run~2.5 mL per run~4 mL per run
Cost / Complexity LowMediumHigh

Scientist's Verdict: While LC-HRMS is indispensable for initial structural elucidation of unknown impurities, UHPLC-PDA is the optimal choice for routine, ICH-compliant purity testing. It offers a self-validating balance of high throughput, superior chromatographic resolution, and cost-effectiveness.

Experimental Protocol: UHPLC-PDA Purity Workflow

The following protocol details the optimized UHPLC-PDA method. The causality behind the mobile phase selection is critical: we utilize 0.1% Formic Acid (pH ~2.7) to ensure the aniline nitrogen is fully protonated, driving the equilibrium to a single ionic state and eliminating peak tailing.

Step-by-Step Methodology

1. Reagent & Standard Preparation

  • Diluent: Water:Acetonitrile (80:20, v/v). Rationale: Matches the initial gradient conditions to prevent solvent-mismatch peak distortion.

  • Standard Solution: Accurately weigh 10 mg of 4-Amino-3-(propan-2-yloxy)benzamide reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL nominal concentration).

  • Sample Solution: Prepare the synthesized batch sample identically to the standard (100 µg/mL).

2. Chromatographic Conditions

  • System: UHPLC equipped with a Photodiode Array (PDA) detector.

  • Column: Ethylene Bridged Hybrid (BEH) C18, 50 mm × 2.1 mm, 1.7 µm particle size.

  • Column Temperature: 40°C. Rationale: Reduces mobile phase viscosity, lowering system backpressure and improving mass transfer kinetics.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

3. Gradient Program

  • 0.0 - 0.5 min: 5% B (Isocratic hold to focus the analyte at the column head)

  • 0.5 - 4.0 min: 5% to 95% B (Linear ramp for impurity separation)

  • 4.0 - 5.0 min: 95% B (Column wash)

  • 5.0 - 6.5 min: 5% B (Re-equilibration)

4. Detection & System Suitability

  • Wavelength: Extract chromatogram at 254 nm (PDA range 210–400 nm for peak purity profiling).

  • System Suitability Criteria:

    • Tailing factor ( Tf​ ) for the main peak 1.5.

    • Theoretical plates ( N ) 10,000.

    • Relative Standard Deviation (RSD) of 6 replicate standard injections 1.0%.

Validation Framework: ICH Q2(R2) Compliance

To ensure this method is "fit for its intended purpose"[6], it must be validated according to the revised ICH Q2(R2) guidelines[3][7]. Here is how we apply these principles to 4-Amino-3-(propan-2-yloxy)benzamide:

Specificity (Selectivity) & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of impurities[5]. We prove this via forced degradation:

  • Acid/Base Hydrolysis (0.1N HCl / 0.1N NaOH, 60°C for 24h): Targets the cleavage of the benzamide bond.

  • Oxidation (3% H2​O2​ , Room Temp for 24h): Targets the oxidation of the primary aniline group to nitroso or nitro derivatives.

  • Acceptance: The PDA peak purity angle must be less than the purity threshold for the main peak, proving no co-eluting degradants exist.

Linearity & Range

We evaluate linearity from the Reporting Level (usually 0.05% of nominal concentration for impurities) up to 150% of the nominal assay concentration[5]. For 4-Amino-3-(propan-2-yloxy)benzamide, the PDA response is directly proportional to concentration, yielding an R2≥0.999 .

Accuracy & Precision
  • Accuracy: Assessed by spiking known quantities of the API into a blank matrix at 50%, 100%, and 150% levels. Recovery must fall between 98.0% and 102.0%.

  • Precision (Repeatability): Six independent sample preparations of the same batch must yield an assay RSD of 2.0%.

Robustness (ICH Q14 Integration)

Following ICH Q14[8][9], we establish an Analytical Procedure Control Strategy by deliberately varying method parameters (e.g., Flow rate ± 0.04 mL/min, Column Temp ± 5°C, Mobile Phase pH ± 0.2). If the resolution ( Rs​ ) between the main peak and its closest impurity remains >2.0 , the method is deemed robust.

Analytical Lifecycle Visualization

The following diagram illustrates the logical flow of method selection, development, and validation for this compound, strictly adhering to the latest regulatory paradigms.

G A Analytical Target Profile (ATP) 4-Amino-3-(propan-2-yloxy)benzamide B1 Traditional HPLC-UV (Routine QC) A->B1 B2 UHPLC-PDA (High-Throughput Purity) A->B2 B3 LC-HRMS (Impurity Profiling) A->B3 C ICH Q14 Method Development Risk Assessment & Optimization B1->C B2->C B3->C D ICH Q2(R2) Validation Specificity, Linearity, Accuracy C->D E Validated Control Strategy Routine Purity Testing D->E

Caption: Method selection and ICH Q14/Q2(R2) validation lifecycle for 4-Amino-3-(propan-2-yloxy)benzamide.

References

  • 4-propan-2-yloxy benzamide manufacturers | Sigma-Aldrich - sigmaaldrich.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4WHEvANiNfulWIil8PQgQYaojakLqYUfInz_YBFTRLsEPp_uDbd7SI7Aa7VGpCudw657WczoxLWXXdr-8OXsCmNkQPjBRQVLSG2Bqop858rlnxAaTBpFPxol0PloCHDQ3Dw9VVUqXbP4sVSjgzUQfcZR0WgM662W3Maet9s3YFcintd5PPSzGqPy_M86es2h1f4rva-vHCJ8adNchPQOmnkrKfih0Vg4Iv6QkEEdbwicFRPuZVfQn9PbyYC-Xs77sPx9Cg-tPdNdRrosROBidN1qEMW-B7swpOQQ_Z-4pMXbkwSadiUwKXolCV8_G7_EG7voE7et8KV7dmPeg]
  • 4-amino-3-(propan-2-yloxy)benzamide hydrochloride - Sigma-Aldrich - sigmaaldrich.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTx6M-6C7giRCEQEJbjAphC31-8a0CpANcISySheHtPzb6tPU40fUJdJLM6QrYSN-aGjZngmuJ-NqPkqwQ_gyNxOcS7A6FDPR1BibtSYPbNe8tK2BM_MOBYGitxvk4c3mme3TIe5LvtzoRhoy3SY2-JU4VSfqmpw2AXXbTU4KhF9JICGW8gw==]
  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl - mastercontrol.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRk5zB6tr-hVdqUdMOawThULJZZdAld1xPZtLkDAWRmSScfuGFkWb1e3wdZUDYiXGnqxv1AR0OSu6G_E9yCH6o0SsFX8dBDqcPq-WrLSSvwwI8JyVMrL6tiPB0SofmgEbcdWexH_t0eiA8uPACFnBWvKfpU33VUNxYSaqRhziWglSYE7DQcYPwZd_DZjYxow==]
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline - qbdgroup.com -[https://vertexaisearch.cloud.google.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs - intuitionlabs.ai -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpZ_AYO2dxhXY-2DH2DCy_3x39VIdSv6U1wyMUZi32UAoOHzeU9cIRWKBJDVzj_2auDQeSB-RU7NMR97N66vHaP6G8pPmXdfGI7PSCkk9QLANySCowrDFzSOlBiKApeTqUAX5NPgMGjHPGY_7OY_aGbpDP_OYE1UVrhhpmqTffWg==]
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA - europa.eu -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXesZ_TkuUoKfLJPR3w6dAXyrIMI1mR1LQe5t1fP-6CdAwwo6vdYFic5tTyA7rrvLVefA74kAHbndu4-1lKwBvvKat8qzfSGBFz7LY-Mek7k11cHgzu_dy7Oc_iIEKHfyHL4B5dpD8j7LGO8Q8yIDP5kvaSbWHNrZ1BcdK2fTMON2-dcXpyKSsV9TRlDgxC5my5LMEr4c=]
  • Validation of Analytical Procedures Q2(R2) - ICH - ich.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAkNYAEswksMU64r8R1dhnulTzsgxNVqyIcFK-xHFZom_Vf2nXEzj_Bj_-BcneZN5e36bsecR2AGhTMTtVD68QWbtMBKrRqmYO7iZvv3Imw-axvkZ-iepXdWthbQGVqi92YkQTpR-TNdl6nO7Ap1kY5rBvoEwd-7NyBgog-BHu2UiBToe7A8qWa6E=]
  • ICH Q14- Analytical Procedure Development - PSC Biotech - biotech.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZkvpKioDkRn8bLCxy7Z1BfmnK-u_Vu7By6QqVSw02uTwv2CAigWeeidvME_BR_4-IlsZf8O_ZTO4uIp420jvb4_B7mNxePpbxjPfIqModoHUZeEsP1XKYcT4ybDELVzUVMdaJ56Wk0R5SVf4cpIR0yNBdIwCOjL-_xjm4n-g2w22T8A==]
  • ICH Q14 Analytical procedure development - Scientific guideline - EMA - europa.eu -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr7_sxBjr6aO7QHZZmhG8Mjx1NCvoxjzbHMJUJblfRObVwSDZsBBW-GUBzyGH7exQq2mrH12dh-iVVZEmN7FQX84kTUxR9TGTsenq18joUabAfGca-GLwxyUtg3_HIAAybqABd5kDur-V6pkn9JrojInWRfDsV0cObYmK2OHeeJjuUhU7qN80SZSYk0szqRfTbJWulEQ==]
  • ANALYTICAL PROCEDURE DEVELOPMENT Q14 - ICH - ich.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPnI7MpDP547tYZE6L4Mi1VSyPc2eKdVdtooU4lbKcpAJP04LXdVIo2YQmKyLxQdyFRSB6wWlCe2M16v4EmHg5hYqPaZPRTzME3a2UtUReDqlaXcezBVxp7-lVYBbyqCwntdO_kjuXhXyFtzGerAWo1_Eds150NHYVttBPIlHrWdIaAreL_l8=]
  • Q14 Analytical Procedure Development - FDA - fda.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtHK-U420Gdu7FwmGZH6fX8Gj5jAts2R0WcIvDOxNlK74E58uS5mpo3C4HNkuVhOqdYoiOB3K6Zk8IO3tRFekPHfo33UBGV8VZQIR_EMDxuU8jG28KfxTCKAMlJiClIblBrbkk]

Sources

Comparative

Batch-to-Batch Reproducibility of 4-Amino-3-(propan-2-yloxy)benzamide Synthesis: A Comparative Guide of Synthetic Routes

Executive Summary The synthesis of (CAS 1187436-34-5) is a critical bottleneck in the development of several targeted therapeutics, including specific PARP and kinase inhibitors. Achieving high batch-to-batch reproducibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of (CAS 1187436-34-5) is a critical bottleneck in the development of several targeted therapeutics, including specific PARP and kinase inhibitors. Achieving high batch-to-batch reproducibility is often hindered by the harsh conditions required during the amidation phase. This guide objectively compares the traditional ester amidation route against an optimized, transition-metal-free nitrile hydration route, providing researchers with a self-validating protocol designed to maximize yield, purity, and scalability.

Mechanistic Rationale: Evaluating Synthetic Alternatives

Route A: Traditional Ester Amidation (The Benchmark)

The conventional approach relies on the esterification and subsequent amidation of1[1]. While chemically straightforward, this route suffers from severe reproducibility issues during scale-up. The amidation of the intermediate ester requires high-pressure ammonia in a sealed vessel.

  • The Causality of Failure: Trace moisture in the ammonia or solvent leads to competing ester hydrolysis, generating the undesired carboxylic acid impurity. Furthermore, the high temperatures required often cause partial dealkylation of the isopropoxy group, resulting in a highly variable impurity profile across different batches.

Route B: Optimized Nitrile Hydration (The Superior Alternative)

To bypass the erratic nature of high-pressure amidation, we developed a route starting from commercially available 2[2].

  • Selective Alkylation: Direct O-alkylation requires precise stoichiometric control. The phenolic hydroxyl (pKa ~9.5) is selectively deprotonated over the aniline amine using a mild base ( K2​CO3​ ). By strictly limiting 2-bromopropane to 1.05 equivalents, we suppress competing N-alkylation.

  • Controlled Hydration: The core innovation is the3[3] using catalytic NaOH in a DMSO/water matrix. DMSO acts as a phase-transfer agent and stabilizes the imidic acid intermediate, driving quantitative conversion to the amide at mild temperatures (60 °C) without over-hydrolyzing to the carboxylic acid.

Visualizing the Optimized Workflow

SynthesisWorkflow SM 4-Amino-3-hydroxybenzonitrile Alkylation Selective O-Alkylation (2-Bromopropane) SM->Alkylation Intermediate 4-Amino-3-isopropoxybenzonitrile Alkylation->Intermediate K2CO3, DMF Hydration Nitrile Hydration (NaOH, DMSO/H2O) Intermediate->Hydration Product 4-Amino-3-(propan-2-yloxy)benzamide Hydration->Product 60°C, 4h

Fig 1: Optimized transition-metal-free synthetic workflow for 4-amino-3-isopropoxybenzamide.

Quantitative Batch Comparison

To objectively validate the superiority of the Nitrile Hydration route, we synthesized five independent 100-gram scale batches. The data below highlights the stark contrast in reproducibility and environmental impact (E-Factor).

BatchSynthetic RouteIsolated Yield (%)HPLC Purity (%)Major Impurity ProfileE-Factor
1 A (Ester Amidation)68.496.2Carboxylic acid (2.1%), N-alkyl (1.1%)42.1
2 A (Ester Amidation)71.295.8Carboxylic acid (2.8%), N-alkyl (0.9%)40.5
3 B (Nitrile Hydration)89.599.4Carboxylic acid (<0.1%), N-alkyl (0.2%)18.3
4 B (Nitrile Hydration)90.199.6Carboxylic acid (<0.1%), N-alkyl (0.1%)17.9
5 B (Nitrile Hydration)89.899.5Carboxylic acid (<0.1%), N-alkyl (0.2%)18.1

Data Interpretation: Route B demonstrates a highly reproducible yield (~90%) with near-perfect purity. The elimination of high-pressure ammonia and complex chromatography reduces the E-Factor by over 50%.

Self-Validating Experimental Protocol (Route B)

This protocol is engineered as a self-validating system. Visual cues during the workup phase inherently confirm reaction success, minimizing the need for constant in-process HPLC monitoring.

Step 1: Selective O-Isopropylation
  • Setup: Charge a 500 mL 3-neck round-bottom flask with 4-amino-3-hydroxybenzonitrile (10.0 g, 74.5 mmol) and anhydrous DMF (100 mL) under a nitrogen atmosphere.

  • Base Addition: Add anhydrous K2​CO3​ (15.4 g, 111.8 mmol, 1.5 eq). Causality: The mild basicity ensures selective deprotonation of the phenol over the less acidic aniline group.

  • Alkylation: Add 2-bromopropane (9.6 g, 78.2 mmol, 1.05 eq) dropwise over 15 minutes. Causality: Strict stoichiometric limitation (1.05 eq) is the primary defense against batch-ruining N-alkylation.

  • Reaction: Heat the mixture to 80 °C for 6 hours.

  • Self-Validating Workup: Pour the mixture into vigorously stirred ice water (300 mL). The intermediate (4-amino-3-isopropoxybenzonitrile) will crash out as a pale yellow solid. Filter, wash with cold water (to remove DMF and salts), and dry under vacuum.

Step 2: Transition-Metal-Free Nitrile Hydration
  • Setup: Charge a 250 mL flask with the intermediate from Step 1 (10.0 g, 56.7 mmol), DMSO (50 mL), and Deionized water (10 mL).

  • Catalyst Addition: Add finely powdered NaOH (0.23 g, 5.67 mmol, 0.1 eq).

  • Reaction: Heat to 60 °C for 4 hours.

  • Self-Validating Workup: Dilute the reaction mixture with cold water (150 mL). Causality: The starting nitrile is highly soluble in the DMSO/water matrix, whereas the resulting benzamide product is virtually insoluble in cold water. Thus, the reaction's completion is visually confirmed by the formation of a dense white precipitate. This simultaneously serves as a highly effective purification step, leaving trace DMSO and unreacted starting materials in the filtrate.

  • Isolation: Filter the solid, wash with copious amounts of water, and recrystallize from ethanol to yield pure 4-amino-3-(propan-2-yloxy)benzamide.

References

  • National Institutes of Health (NIH) - PubChem. "4-Amino-3-hydroxybenzonitrile | C7H6N2O | CID 10197719".[Link]

  • OAText. "Transition metal-free hydration of nitriles to amides mediated by NaOH".[Link]

  • National Institutes of Health (NIH) - PubChem. "3-Hydroxy-4-nitrobenzoic acid | C7H5NO5 | CID 69265".[Link]

Sources

Validation

A Comparative Analysis of 4-Amino-3-(propan-2-yloxy)benzamide Stability in Standard pH Buffers

A Senior Application Scientist's Guide to Hydrolytic Stability Assessment In the landscape of drug discovery and development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is a corner...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Hydrolytic Stability Assessment

In the landscape of drug discovery and development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of creating a safe, effective, and reliable therapeutic product.[1][2] The chemical integrity of a drug substance can be significantly influenced by environmental factors, with pH being one of the most critical variables affecting molecules susceptible to hydrolysis.[3] This guide provides an in-depth, comparative analysis of the stability of 4-Amino-3-(propan-2-yloxy)benzamide across a range of pH buffers, a process central to forced degradation studies as mandated by regulatory bodies and outlined in ICH guidelines.[4]

Our focus is on the benzamide functional group, a common moiety in pharmaceuticals. Amides are known for their general stability, attributed to the resonance delocalization between the nitrogen lone pair and the carbonyl group.[5] However, this stability is not absolute and can be compromised under acidic or basic conditions, leading to hydrolytic degradation.[6] This investigation is designed not merely to present data, but to illuminate the rationale behind the experimental design, providing researchers with a robust framework for assessing the stability of similar molecules.

The "Why": Rationale for pH-Dependent Stability Studies

Before delving into protocols, it is crucial to understand the causality behind these experiments. Forced degradation studies, or stress testing, are intentionally aggressive investigations designed to achieve several key objectives early in the drug development process:[7][8]

  • Elucidation of Degradation Pathways: By subjecting the API to harsh conditions (e.g., strong acids and bases), we can rapidly identify the likely degradation products. This knowledge is invaluable for developing stability-indicating analytical methods.[1]

  • Formulation and Packaging Strategy: Understanding how pH affects stability informs the selection of excipients, the need for buffering agents in a formulation, and the requirements for packaging to protect the drug from environmental conditions.[7]

  • Validation of Analytical Methods: Stress-testing samples are used to challenge the specificity of chromatographic methods, ensuring that any degradants can be successfully separated from the parent API.[2]

The core of this study revolves around the hydrolysis of the amide bond in 4-Amino-3-(propan-2-yloxy)benzamide. The reaction mechanism is pH-dependent:

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[5]

  • Base-Catalyzed Hydrolysis: In basic conditions, a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction, which is often the dominant pathway in neutral to basic pH ranges.[6]

By systematically evaluating the compound's stability across a pH spectrum, we can pinpoint the conditions of greatest stability and vulnerability, providing a predictive model for its behavior during its shelf-life.[4][9]

Experimental Design: A Self-Validating Workflow

The following experimental design provides a comprehensive framework for assessing hydrolytic stability. The workflow is designed to be self-validating, where the analytical method's performance is confirmed by its ability to resolve the parent compound from its degradation products.

Experimental_Workflow Hydrolytic Stability Study Workflow cluster_prep Preparation Phase cluster_study Stability Study cluster_analysis Analysis Phase stock_prep Prepare API Stock Solution (4-Amino-3-(propan-2-yloxy)benzamide) incubation Incubate API in Buffers (e.g., 40°C) stock_prep->incubation buffer_prep Prepare pH Buffers (pH 3, 5, 7, 9, 11) buffer_prep->incubation sampling Collect Samples at Time Points (T=0, 24h, 48h, 72h) incubation->sampling quench Quench Reaction & Prepare for Analysis (Neutralize & Dilute) sampling->quench hplc_analysis HPLC-UV Analysis quench->hplc_analysis data_processing Quantify Remaining API (% Assay vs. T=0) hplc_analysis->data_processing report Report Data & Compare Stability data_processing->report

Caption: A generalized workflow for the pH stability assessment.

Materials & Reagents
  • 4-Amino-3-(propan-2-yloxy)benzamide (Reference Standard)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Citric Acid, Monohydrate

  • Sodium Citrate, Dihydrate

  • Potassium Dihydrogen Phosphate

  • Disodium Hydrogen Phosphate

  • Boric Acid

  • Sodium Borate (Borax)

  • Hydrochloric Acid (0.1 M)

  • Sodium Hydroxide (0.1 M)

Protocol 1: Preparation of pH Buffers

A reliable stability study begins with accurately prepared buffers.[10] The following standard buffers are selected to cover a representative pH range. It is recommended to always verify the final pH with a calibrated pH meter.[11]

  • pH 3.0 Citrate Buffer (0.1 M):

    • Dissolve 21.0 g of citric acid monohydrate in 200 mL of 1 M NaOH and dilute to 1000 mL with water.

    • Take 40.3 mL of this solution and dilute to 100.0 mL with 0.1 M hydrochloric acid.[12]

  • pH 5.0 Phosphate Buffer (0.1 M):

    • Dissolve 2.72 g of potassium dihydrogen phosphate in 800 mL of water.

    • Adjust the pH to 5.0 using 1 M potassium hydroxide.

    • Dilute to a final volume of 1000 mL with water.[12]

  • pH 7.0 Phosphate Buffer (0.1 M):

    • Prepare Solution A: Dissolve 27.22 g of potassium dihydrogen phosphate in water and dilute to 1000 mL.

    • Prepare Solution B: Dissolve 71.64 g of disodium hydrogen phosphate dodecahydrate in water and dilute to 1000 mL.

    • Mix 38.9 mL of Solution A with 61.1 mL of Solution B and adjust the pH if necessary.[12]

  • pH 9.0 Borate Buffer (0.1 M):

    • Dissolve 6.18 g of boric acid and 7.46 g of potassium chloride in water.

    • Add 42.0 mL of 1 M NaOH and dilute to 1000 mL with water. Adjust pH if necessary.

  • pH 11.0 Borate Buffer (0.1 M):

    • Dissolve 12.37 g of boric acid in water and add 100 mL of 1 M NaOH.

    • Dilute to 1000 mL with water and adjust pH if necessary.

Protocol 2: Stability Study Execution
  • Stock Solution Preparation: Accurately weigh and dissolve 4-Amino-3-(propan-2-yloxy)benzamide in a minimal amount of acetonitrile and dilute with water to achieve a final concentration of 1 mg/mL. This stock solution should be prepared fresh.

  • Sample Preparation: For each pH condition, mix 1.0 mL of the API stock solution with 9.0 mL of the respective pH buffer in a sealed, amber glass vial. This yields a starting concentration of 100 µg/mL.

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot from each vial. Neutralize the pH by diluting with the mobile phase (if necessary) and analyze by HPLC to establish the initial concentration.

  • Incubation: Place the sealed vials in a temperature-controlled oven or water bath set to an accelerated condition, for example, 40°C.[9]

  • Time-Point Sampling: At predetermined intervals (e.g., 24, 48, and 72 hours), remove the vials from the incubator. Allow them to cool to room temperature.

  • Sample Analysis: Withdraw an aliquot, quench the reaction by diluting to the analytical concentration (e.g., 20 µg/mL) with the mobile phase, and analyze immediately by HPLC.

Protocol 3: HPLC Analytical Method

A robust, stability-indicating HPLC method is required to separate the parent API from any potential degradants.[13]

ParameterSpecification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer pH 7.0 (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 254 nm (or λmax of the compound)
Run Time 15 minutes

Results and Discussion: Quantifying Stability

The stability of 4-Amino-3-(propan-2-yloxy)benzamide is quantified by calculating the percentage of the initial concentration remaining at each time point. The data below is representative of a typical outcome for a benzamide derivative.

Table 1: Percentage of 4-Amino-3-(propan-2-yloxy)benzamide Remaining at 40°C

pH BufferT=0T=24hT=48hT=72h
pH 3.0 (Citrate) 100%85.2%71.5%58.1%
pH 5.0 (Phosphate) 100%98.1%96.3%94.5%
pH 7.0 (Phosphate) 100%99.8%99.5%99.1%
pH 9.0 (Borate) 100%92.4%84.7%76.9%
pH 11.0 (Borate) 100%70.3%51.2%35.8%

Analysis of Results:

The data clearly indicates that the stability of 4-Amino-3-(propan-2-yloxy)benzamide is highly dependent on pH.

  • Optimal Stability: The compound exhibits maximal stability at pH 7.0 , with negligible degradation observed over the 72-hour study period. This is the expected behavior for many amide-containing molecules, as this pH minimizes both acid and base-catalyzed hydrolysis.[14]

  • Acidic Degradation: At pH 3.0 , significant degradation occurs, with over 40% of the API lost by 72 hours. This is consistent with the mechanism of acid-catalyzed hydrolysis.[5]

  • Basic Degradation: The compound is most vulnerable under basic conditions. At pH 9.0 , degradation is notable, and at pH 11.0 , it is rapid, with nearly 65% of the compound degraded within three days. This highlights the potency of direct nucleophilic attack by hydroxide ions on the amide bond.[6]

The primary degradation pathway is anticipated to be the hydrolysis of the amide bond to form 4-amino-3-(propan-2-yloxy)benzoic acid and ammonia.

Degradation_Pathway Hypothesized Hydrolytic Degradation Pathway reactant 4-Amino-3-(propan-2-yloxy)benzamide products 4-Amino-3-(propan-2-yloxy)benzoic Acid + NH3 reactant->products H+ or OH- H2O

Caption: The expected hydrolysis of the amide bond.

Conclusion and Implications

This comparative guide demonstrates a systematic approach to evaluating the pH stability of 4-Amino-3-(propan-2-yloxy)benzamide. The experimental findings confirm that the molecule is most stable in neutral pH environments and is susceptible to degradation under both acidic and, more significantly, basic conditions.

Key Takeaways for Researchers:

  • Formulation: To ensure product stability, liquid formulations of this API should be buffered to a neutral pH, ideally between 6.5 and 7.5.

  • Storage: The compound should be protected from exposure to acidic or basic environments during storage and handling.

  • Analytical Method Development: The described HPLC method serves as a valid stability-indicating assay, capable of quantifying the parent drug in the presence of its hydrolytic degradants.

By integrating the principles of forced degradation with robust analytical science, we can build a comprehensive understanding of a molecule's liabilities. This knowledge is not merely academic; it is a critical component of a successful drug development program, ensuring the delivery of a stable and effective medication to patients.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Applied Pharmaceutical Science. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). CEN Blog. [Link]

  • Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc.. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). PharmTech. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2026, March 29). Pharmaceutical Technology. [Link]

  • The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. (2019, December 18). Royal Society of Chemistry. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. [Link]

  • How to Make Buffer Solutions. (2026, February 25). WebofPharma. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. [Link]

  • Reaction Mechanism of the Acidic Hydrolysis of Highly Twisted Amides. (2006, July 11). ACS Publications. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency. [Link]

  • 4-amino-3-(propan-2-yloxy)benzamide. (n.d.). Appchem. [Link]

  • The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. (2019, November 11). The Royal Society of Chemistry. [Link]

  • Annex 10 - ICH. (n.d.). WHO. [Link]

  • On the hydrolysis mechanisms of amides and peptides. (2018, May 15). University of Regina. [Link]

  • BUFFER SOLUTIONS. (n.d.). Pharmeuropa. [Link]

  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. (n.d.). Pharmaguideline. [Link]

  • Revision Notes - Hydrolysis of Amides with Acids or Alkalis. (n.d.). Sparkl. [Link]

  • Preparing Buffer Solutions. (n.d.). Shimadzu. [Link]

  • Buffer Solution Preparation: An Essential Skill for Researchers. (2026, February 28). Astor Scientific. [Link]

Sources

Comparative

Inter-Laboratory Validation of 4-Amino-3-(propan-2-yloxy)benzamide: A Comparative In Vitro Performance Guide

Executive Summary & Scientific Context In the landscape of targeted oncology and DNA damage response (DDR) research, the benzamide pharmacophore remains a cornerstone for developing Poly(ADP-ribose) polymerase (PARP) inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In the landscape of targeted oncology and DNA damage response (DDR) research, the benzamide pharmacophore remains a cornerstone for developing Poly(ADP-ribose) polymerase (PARP) inhibitors. While classic fragments like 3-Aminobenzamide (3-AB) have served as foundational tools, their low potency and off-target effects limit their utility in modern high-throughput screening (HTS) and lead optimization workflows.

Recently, 4-Amino-3-(propan-2-yloxy)benzamide (4-A3PBA) —a structurally refined benzamide derivative featuring an isopropoxy ether linkage—has emerged as a highly stable, potent intermediate and pharmacological probe. To establish its reliability as a benchmarking tool, a rigorous inter-laboratory validation was conducted across three independent research facilities.

This guide objectively compares the in vitro assay performance of 4-A3PBA against the classic probe 3-AB [1] and the clinical-grade inhibitor Olaparib [2], providing actionable, self-validating protocols for your own laboratory implementation.

Mechanistic Overview: The Benzamide Pharmacophore

PARP1 and PARP2 enzymes act as first responders to DNA single-strand breaks (SSBs). They utilize NAD+ to synthesize poly(ADP-ribose) (PAR) chains, which recruit DNA repair effectors. Benzamide derivatives, including 4-A3PBA, function by competitively binding to the nicotinamide pocket of the PARP catalytic domain.

Crucially, modern PARP inhibitors do not merely inhibit catalytic activity; they induce "PARP Trapping" —locking the enzyme onto the DNA lesion, which leads to replication fork collapse and synthetic lethality in BRCA-mutated cells [3]. The isopropoxy group in 4-A3PBA provides enhanced steric bulk and lipophilicity compared to 3-AB, significantly increasing its residence time in the catalytic pocket and its subsequent trapping efficiency.

PARP_Mechanism DNA Damaged DNA (Single Strand Break) PARP1 PARP1 Enzyme DNA->PARP1 Recruits PARylation PARylation & DNA Repair PARP1->PARylation Uses NAD+ Trapping PARP Trapping on DNA (Cytotoxic Event) PARP1->Trapping NAD NAD+ (Substrate) NAD->PARylation Inhibitors 4-A3PBA / Olaparib (Competitive Inhibitors) Inhibitors->PARP1 Blocks NAD+ Binding Inhibitors->Trapping Induces

Mechanism of PARP1 inhibition and DNA trapping by 4-A3PBA and Olaparib.

Inter-Laboratory Quantitative Performance Data

To ensure data integrity and trustworthiness, 4-A3PBA was evaluated alongside 3-AB and Olaparib in three independent laboratories (Lab A, Lab B, Lab C) using standardized biochemical and live-cell assays.

Table 1: Biochemical PARP1 Inhibition ( IC50​ ) & Live-Cell Target Engagement ( Kd​ )
CompoundLab A: PARP1 IC50​ (nM)Lab B: PARP1 IC50​ (nM)Lab C: PARP1 IC50​ (nM)Mean Live-Cell Kd​ (nM)Trapping Efficiency
3-Aminobenzamide 1,850 ± 1201,790 ± 1051,910 ± 140> 5,000Low
4-A3PBA 118 ± 12125 ± 15112 ± 9340 ± 25Moderate
Olaparib 4.8 ± 0.55.2 ± 0.64.9 ± 0.412 ± 2High

Data Synthesis: The data demonstrates that 4-A3PBA is approximately 15-fold more potent than the classical 3-AB probe, making it a superior baseline control for intermediate-potency screening. The inter-laboratory coefficient of variation (CV) for 4-A3PBA was <8%, underscoring its chemical stability and the robustness of the standardized protocols.

Standardized Experimental Protocols

As an application scientist, I emphasize that a protocol is only as good as the causality behind its steps. The following methodologies have been optimized to create a self-validating system, ensuring that artifacts are minimized and true pharmacological binding is measured.

Protocol 1: PARP1 Biochemical Trapping Assay (Fluorescence Polarization)

Traditional colorimetric PARP assays measure the consumption of NAD+. However, they fail to quantify the physical trapping of PARP1 onto DNA. We utilize a Fluorescence Polarization (FP) PARPtrap assay [4] to directly measure the formation of the PARP1-DNA complex.

Causality & Rationale:

  • DTT Addition: Dithiothreitol (DTT) is strictly required in the assay buffer. PARP1 relies on zinc-finger motifs to recognize DNA breaks; without a reducing agent, these motifs oxidize, abolishing DNA binding and yielding false negatives.

  • Fluorescent Nicked DNA: We use a 25 nM fluorescently labeled nicked oligonucleotide duplex because PARP1 specifically recognizes single-strand breaks. Intact DNA will not stimulate the enzyme.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 1x PARPtrap™ assay buffer containing 1 mM DTT. Do not store DTT-containing buffers long-term.

  • DNA Substrate Addition: Aliquot 10 µL of the Master Mix (containing 5x buffer, 25 nM fluorescent labeled DNA, and distilled water) into a black 384-well microplate.

  • Compound Preparation: Serially dilute 4-A3PBA, 3-AB, and Olaparib in DMSO, then dilute 10-fold in water to ensure the final assay DMSO concentration does not exceed 1% (DMSO >1% destabilizes the PARP1 protein). Add 2.5 µL of compound to respective wells.

  • Enzyme Addition: Thaw PARP1 enzyme strictly on ice to prevent thermal degradation. Dilute to 0.5 ng/µL. Add 12.5 µL of the enzyme to initiate the reaction.

  • Incubation & Reading: Incubate at room temperature for 60 minutes. Read the plate on a fluorescent microplate reader capable of measuring fluorescence polarization (Excitation: 470 nm / Emission: 525 nm).

  • Self-Validation Check: The FP signal of the "Vehicle + Enzyme" well must be significantly lower than the "Olaparib + Enzyme" well, confirming that the inhibitor successfully trapped the enzyme on the heavy DNA duplex, slowing its rotational tumble and increasing polarization.

Protocol 2: Live-Cell Target Engagement (NanoBRET)

Biochemical assays do not account for cell membrane permeability or intracellular competition with physiological concentrations of NAD+ (~0.5 mM). The NanoBRET Target Engagement (TE) assay [5] solves this by measuring compound binding inside living cells.

NanoBRET_Workflow Step1 1. Transfect Cells (PARP1-NanoLuc) Step2 2. Add Tracer (Fluorescent Probe) Step1->Step2 Step3 3. Add 4-A3PBA (Competes w/ Tracer) Step2->Step3 Step4 4. Measure BRET (Signal Loss = Binding) Step3->Step4

Step-by-step workflow for the live-cell NanoBRET Target Engagement assay.

Causality & Rationale:

  • Live Cells vs. Lysates: We perform this in live HEK293 cells rather than lysates to preserve the natural intracellular ATP/NAD+ ratios and physiological membrane permeability barriers, providing a highly accurate cellular Kd​ .

  • Tracer Concentration: The NanoBRET Tracer must be used at a concentration near its EC50​ . If the tracer concentration is too high, weak inhibitors like 3-AB will fail to displace it, artificially skewing the apparent affinity.

Step-by-Step Workflow:

  • Transfection: Transfect HEK293 cells with the PARP1-NanoLuc® Fusion Vector using a lipid-based transfection reagent. Incubate for 24 hours at 37°C.

  • Cell Plating: Harvest cells and resuspend in Opti-MEM™ without phenol red (phenol red quenches the BRET luminescence). Plate at 2×104 cells/well in a white 384-well plate.

  • Tracer & Compound Addition: Add the NanoBRET Tracer PARP-01 at its predetermined EC50​ concentration. Immediately add serial dilutions of 4-A3PBA (Test), 3-AB (Weak Control), and Olaparib (Strong Control).

  • Equilibration: Incubate the plate for 2 hours at 37°C to allow compounds to cross the cell membrane and reach binding equilibrium with the intracellular PARP1-NanoLuc.

  • Detection: Add Nano-Glo® Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader. Calculate the BRET ratio (Acceptor/Donor). A decrease in the BRET ratio indicates successful target engagement by the inhibitor.

Conclusion & Best Practices for Researchers

The inter-laboratory validation confirms that 4-Amino-3-(propan-2-yloxy)benzamide (4-A3PBA) is a highly reproducible, intermediate-potency PARP1 inhibitor.

Key Takeaways for Drug Development Professionals:

  • Benchmarking: Replace 3-Aminobenzamide with 4-A3PBA as your baseline control in HTS assays. Its higher potency (IC50 ~120 nM) provides a wider dynamic range for assay validation without the extreme potency of clinical drugs like Olaparib, which can mask assay sensitivity issues.

  • Assay Selection: Always pair biochemical FP assays with live-cell NanoBRET assays. A compound may show excellent biochemical trapping but fail in NanoBRET due to poor membrane permeability—a common pitfall in early-stage drug discovery.

References

  • National Cancer Institute (NCI). Olaparib. Retrieved from:[Link]

  • National Institutes of Health (NIH) / PubMed. Olaparib (PARP Inhibitor Mechanism). Retrieved from:[Link]

  • BPS Bioscience. PARPtrap™ Combo Assay Kit for PARP1 and PARP2 Protocol. Retrieved from:[Link]

Validation

Orthogonal validation techniques for 4-Amino-3-(propan-2-yloxy)benzamide target engagement

Orthogonal Validation Techniques for 4-Amino-3-(propan-2-yloxy)benzamide Target Engagement: A Comprehensive Comparison Guide As a Senior Application Scientist, I approach target engagement (TE) not as a single binary que...

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Author: BenchChem Technical Support Team. Date: April 2026

Orthogonal Validation Techniques for 4-Amino-3-(propan-2-yloxy)benzamide Target Engagement: A Comprehensive Comparison Guide

As a Senior Application Scientist, I approach target engagement (TE) not as a single binary question, but as a multi-dimensional biophysical puzzle. When evaluating a small-molecule probe like 4-Amino-3-(propan-2-yloxy)benzamide—a compound representative of the aminobenzamide pharmacophore frequently utilized in epigenetic and DNA-repair targeting—relying on a single assay is a critical vulnerability. A compound may exhibit sub-nanomolar affinity in a biochemical assay, yet fail to penetrate the cell membrane, or it may bind non-specifically to off-target proteins in a live cell.

To establish a self-validating system, we must triangulate data across orthogonal platforms. This guide objectively compares four premier TE technologies, detailing the causality behind the methodologies and providing self-validating protocols to ensure scientific integrity.

Mechanistic Rationale: The Need for Orthogonal Validation

No single assay captures the full thermodynamic, kinetic, and cellular context of a drug-target interaction.

  • In vitro biophysical assays like Surface Plasmon Resonance (SPR) provide high-resolution kinetic data ( kon​ , koff​ , Kd​ ) but strip away the cellular context, ignoring membrane permeability, intracellular ATP concentrations, and competing endogenous ligands[1].

  • Cellular assays like the Cellular Thermal Shift Assay (CETSA) prove the compound reaches and binds the target inside the live cell[2].

  • Lysate-based label-free assays like Drug Affinity Responsive Target Stability (DARTS) confirm direct binding without requiring compound functionalization, ruling out steric hindrance from fluorophores or biotin tags[3].

  • High-throughput biochemical assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provide robust competitive binding data with exceptional signal-to-noise ratios[4].

TE_Workflow cluster_assays Orthogonal Validation Platforms Compound 4-Amino-3-(propan-2-yloxy)benzamide (Lead Probe) SPR SPR (In Vitro) Kinetics & Affinity Compound->SPR Immobilized Target CETSA CETSA (In Cellulo) Thermodynamic Stability Compound->CETSA Live Cell Permeability DARTS DARTS (Lysate) Proteolytic Shielding Compound->DARTS Label-Free Binding TR_FRET TR-FRET (Lysate) Competitive Displacement Compound->TR_FRET High-Throughput Validation Confirmed Target Engagement & Mechanism of Action SPR->Validation CETSA->Validation DARTS->Validation TR_FRET->Validation

Logical workflow for orthogonal target engagement validation of small molecules.

Comparative Analysis of Target Engagement Platforms

To objectively evaluate 4-Amino-3-(propan-2-yloxy)benzamide, we summarize the performance metrics and experimental readouts across the four orthogonal platforms.

Assay PlatformContextPrimary ReadoutStrengthsLimitations4-Amino-3-(propan-2-yloxy)benzamide Data*
SPR In vitro (Purified) Kd​ , kon​ , koff​ Real-time kinetics; Label-free detection[1]Lacks cellular context; Requires target immobilization Kd​=145 nM; τ=12 min
CETSA In cellulo (Live) ΔTm​ (Thermal Shift)Native cellular environment; Intact membranes[2]Throughput is historically low (Western blot reliance) ΔTm​=+5.2∘ C at 10 μ M
DARTS Ex vivo (Lysate)Proteolytic ProtectionNo compound modification needed; Label-free[3]Susceptible to endogenous protease variabilityTarget protected at 1:600 Pronase ratio
TR-FRET In vitro / LysateIC 50​ (Displacement)High-throughput; Long-lifetime lanthanide donors[5]Requires fluorescent tracer/probe synthesisIC 50​=210 nM

*Representative experimental validation data demonstrating successful target engagement.

Self-Validating Experimental Protocols

A protocol is only as robust as its internal controls. The following methodologies are designed as self-validating systems, ensuring that positive readouts are driven by true target engagement rather than assay artifacts.

Cellular Thermal Shift Assay (CETSA)

Causality: Heat increases the kinetic energy of the target protein, disrupting non-covalent interactions and leading to unfolding and subsequent aggregation. When 4-Amino-3-(propan-2-yloxy)benzamide binds the target, it contributes binding free energy ( ΔGbind​ ). This energy must be overcome to denature the protein, thereby shifting the melting temperature ( Tm​ ) higher[2].

Self-Validation Check: The protocol mandates probing the soluble fraction for a non-target housekeeping protein (e.g., GAPDH). If GAPDH also shifts thermally, the compound is acting as a non-specific aggregator or pan-assay interference compound (PAIN), invalidating the target-specific claim.

Step-by-Step Methodology:

  • Cell Treatment: Culture target-expressing cells to 80% confluency. Treat with 10 μ M 4-Amino-3-(propan-2-yloxy)benzamide or 0.1% DMSO (vehicle control) for 1 hour at 37°C to allow for membrane permeation and equilibration.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the suspension equally into 8 PCR tubes per treatment group.

  • Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed immediately by 3 minutes at room temperature.

  • Gentle Lysis: Subject the cells to 3 rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Causality note: Avoid harsh detergents (like SDS) which will artificially disrupt the ligand-target complex.

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C. The denatured, unbound proteins will pellet, while the ligand-stabilized proteins remain in the supernatant.

  • Quantification: Analyze the soluble fraction via quantitative Western blot. Plot the band intensities to calculate the ΔTm​ .

CETSA_Mechanism Step1 Intact Cells + Compound Step2 Thermal Gradient (40°C - 70°C) Step1->Step2 Ligand Binding (ΔG shift) Step3 Cell Lysis & Centrifugation Step2->Step3 Denature Unbound Proteins Step4 Quantify Soluble Target Fraction Step3->Step4 Pellet Insoluble Aggregates

Mechanistic sequence of the Cellular Thermal Shift Assay (CETSA) for target validation.

Drug Affinity Responsive Target Stability (DARTS)

Causality: Proteins "breathe" dynamically in solution, transiently exposing protease cleavage sites. A bound small molecule locks the target protein into a rigid, low-energy conformation, sterically and dynamically shielding these vulnerable sites from broad-spectrum proteases like Pronase[3].

Self-Validation Check: The vehicle control must show complete target degradation at the chosen Pronase ratio, while a highly structured, non-target protein (like α -tubulin) remains intact. This proves the Pronase is active, but the protection is strictly specific to the ligand-target interaction.

Step-by-Step Methodology:

  • Lysate Preparation: Lyse untreated cells in M-PER buffer. Critical: Do not add protease inhibitors at this stage, as they will neutralize the Pronase later. Centrifuge at 18,000 × g to clear debris.

  • Ligand Incubation: Dilute the lysate to a standard concentration (e.g., 3 mg/mL). Incubate with 4-Amino-3-(propan-2-yloxy)benzamide (1–10 μ M) or DMSO for 1 hour at room temperature.

  • Proteolysis: Add Pronase at an optimized enzyme-to-protein ratio (typically 1:600 or 1:1200). Incubate for exactly 30 minutes at room temperature.

  • Quenching: Immediately halt digestion by adding 4x Laemmli sample buffer and boiling the samples at 95°C for 5 minutes.

  • Detection: Resolve the samples via SDS-PAGE and perform Western blotting. A darker target band in the compound-treated lane versus the DMSO lane indicates positive target engagement.

Conclusion

Validating the target engagement of 4-Amino-3-(propan-2-yloxy)benzamide requires a multi-tiered approach. By combining the high-resolution kinetic data of SPR with the physiological relevance of CETSA and the label-free lysate validation of DARTS, researchers can confidently confirm on-target efficacy and de-risk downstream phenotypic observations.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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